molecular formula C7H9ClN2O2 B3222020 Methyl 2-aminoisonicotinate hydrochloride CAS No. 1210824-89-7

Methyl 2-aminoisonicotinate hydrochloride

Cat. No.: B3222020
CAS No.: 1210824-89-7
M. Wt: 188.61 g/mol
InChI Key: FBOGJLMANGURMD-UHFFFAOYSA-N
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Description

Methyl 2-aminoisonicotinate hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-aminoisonicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminoisonicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h2-4H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGJLMANGURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-89-7
Record name 4-Pyridinecarboxylic acid, 2-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210824-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-aminoisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-aminoisonicotinate hydrochloride (CAS: 1210824-89-7) is a highly versatile, bifunctional pyridine building block utilized extensively in modern medicinal chemistry and materials science[1],. By providing both a nucleophilic primary amine and an electrophilic methyl ester on a rigid pyridine scaffold, this compound serves as a critical intermediate for synthesizing complex pharmacophores. The hydrochloride salt form is specifically engineered to enhance bench stability, mitigate the oxidative degradation common to electron-rich aminopyridines, and improve aqueous solubility[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug discovery, and field-proven protocols for its structural derivatization.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of Methyl 2-aminoisonicotinate hydrochloride is essential for predicting its behavior in various solvent systems and optimizing reaction conditions. The presence of the hydrochloride salt significantly alters its solubility profile compared to its free base counterpart (CAS: 6937-03-7)[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1],[3],[4]:

PropertyValueScientific Implication
Chemical Name Methyl 2-aminoisonicotinate hydrochlorideStandard IUPAC nomenclature for the salt form.
CAS Number 1210824-89-7Unique identifier for the HCl salt.
Free Base CAS 6937-03-7Identifier for the un-neutralized form[3].
Molecular Formula C7​H9​ClN2​O2​ (or C7​H8​N2​O2​⋅HCl )Indicates a 1:1 stoichiometric ratio of base to acid.
Molecular Weight 188.61 g/mol Used for precise stoichiometric calculations[1].
SMILES (Free Base) C1=C(N=CC=C1C(OC)=O)NCore structural topology for computational modeling.
Physical State Solid (Crystalline Powder)Facilitates easy weighing and long-term storage.
Predicted pKa ~1.07 (Pyridine Nitrogen)Indicates weak basicity; requires strong bases for complete deprotonation during coupling[4].

Mechanistic Role in Drug Discovery

The bifunctional nature of Methyl 2-aminoisonicotinate hydrochloride allows for orthogonal functionalization, making it a privileged scaffold in the development of several therapeutic classes:

  • Voltage-Gated Sodium Channel Blockers (Nav1.7 / Nav1.8): The scaffold is utilized to synthesize amide derivatives that selectively block Nav1.7 and Nav1.8 channels. These targets are heavily implicated in the transmission of neuropathic and inflammatory pain. The ester group is typically hydrolyzed and further functionalized to tune the pharmacokinetic distribution of the resulting analgesic[5],[2].

  • Adrenergic α2B​ Antagonists: The compound serves as a primary starting material in the synthesis of BAY-6096, a highly water-soluble and selective α2B​ antagonist. The amino group undergoes functionalization to build the core pharmacophore, demonstrating the scaffold's utility in central nervous system (CNS) drug design[6].

  • hFPPS Inhibitors: In oncology and bone disease research, the scaffold is incorporated into bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase (hFPPS). The pyridine ring provides critical hydrogen-bonding interactions within the enzyme's active site[7].

  • Fluorophores and Chemosensors: Beyond therapeutics, the compound undergoes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to form imidazo[1,2-a]pyridines, which are highly fluorescent and used in optoelectronic devices and biological imaging[8].

Pathway A Methyl 2-aminoisonicotinate HCl (Stable Salt Form) B Free Base Generation (DIPEA / TEA) A->B Neutralization (Removes HCl) C Electrophilic Coupling (Acyl Chlorides / HATU) B->C N-Acylation D Ester Hydrolysis (LiOH / THF / H2O) C->D Deprotection E Nav1.7/1.8 Blockers (Pain Management) D->E Scaffold Derivatization F hFPPS Inhibitors (Bone Diseases) D->F Scaffold Derivatization

Synthetic workflow of Methyl 2-aminoisonicotinate HCl in drug discovery.

Validated Experimental Workflow: N-Acylation & Scaffold Activation

To utilize Methyl 2-aminoisonicotinate hydrochloride in drug synthesis (such as the preparation of Nav1.7 blockers[5]), the primary amine must be selectively acylated. Because the starting material is a hydrochloride salt, the protocol must be carefully designed to manage pH and prevent side reactions.

Step-by-Step Methodology: Amide Coupling

Step 1: Scaffold Solvation

  • Action: Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 eq, 188.6 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.

  • Causality: DCM provides excellent solubility for the subsequent intermediate while remaining inert to electrophilic coupling reagents. The nitrogen atmosphere prevents trace moisture from hydrolyzing the acyl chloride used in Step 3.

Step 2: Base-Mediated Neutralization

  • Action: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise to the suspension.

  • Causality: The first equivalent of DIPEA is strictly consumed to neutralize the hydrochloride salt, liberating the nucleophilic free amine ( m/z 153). The remaining 2.0 equivalents serve as an acid scavenger to neutralize the HCl byproduct generated during the subsequent acyl chloride coupling, preventing reaction stalling and protecting the newly formed amide from acidic degradation.

Step 3: Temperature-Controlled Acylation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the chosen acyl chloride (e.g., isobutyryl chloride) (1.1 eq, 1.1 mmol) dropwise.

  • Causality: The primary amine at the 2-position of the pyridine ring is highly reactive once liberated. Performing the addition at 0 °C suppresses the exothermic formation of di-acylated byproducts and minimizes the potential for ester hydrolysis.

Step 4: Propagation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Causality: Warming to room temperature provides the necessary kinetic energy to drive the coupling of sterically hindered acyl chlorides to completion.

Step 5: Self-Validating Work-Up & LC-MS Analysis

  • Action: Quench the reaction with saturated aqueous NaHCO3​ (5.0 mL) and extract with Ethyl Acetate (3 x 5.0 mL). Analyze the combined organic layers via LC-MS.

  • Causality & Validation: The basic aqueous wash serves a dual purpose: it partitions the water-soluble DIPEA·HCl salts into the aqueous phase while hydrolyzing any unreacted acyl chloride into its corresponding water-soluble carboxylate. A successful reaction is self-validated by LC-MS showing the complete disappearance of the m/z 153 [M+H]+ peak (free base) and the emergence of the target amide mass, confirming both complete salt neutralization and successful, mono-selective acylation.

References

  • Title : 2-amino-isonicotinic acid methyl ester hydrochloride - CAS 1210824-89-7 | Source : Molaid | URL : [Link]

  • Title: WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.
  • Title : Design of potent bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase | Source : McGill University (Tsantrizos Group) | URL :[Link]

  • Title : BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist | Source : National Institutes of Health (NIH) / PMC | URL :[Link]

  • Title : Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems | Source : Frontiers in Chemistry | URL :[Link]

Sources

Methodological & Application

synthesis of pyridine derivatives using Methyl 2-aminoisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Pyridine Derivatives Using Methyl 2-Aminoisonicotinate Hydrochloride

Introduction and Mechanistic Rationale

Methyl 2-aminoisonicotinate hydrochloride (CAS: 1210824-89-7) is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and optoelectronic materials[1]. For rigorous synthetic workflows, the hydrochloride salt formulation is specifically preferred over the free base (CAS: 6937-03-7) during early-stage storage and handling. The salt form offers enhanced shelf-stability and aqueous solubility, preventing the premature oxidation or degradation of the exocyclic amine[2].

The molecule features two orthogonal reactive centers that dictate its utility:

  • The 2-Amino Group (Nucleophilic Center) : Acts as a potent nucleophile. It undergoes regioselective amidation to form precursors for3[3] and glycogen synthase kinase-3 (GSK-3) 4[4]. Furthermore, it readily participates in multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions to yield highly conjugated, fluorescent imidazo[1,2-a]pyridines[5].

  • The 4-Methyl Ester Group (Electrophilic/Protected Center) : Serves as a protected carboxylic acid. Post-amidation at the 2-position, this ester can be selectively saponified (e.g., using KOH/MeOH) to liberate the free acid, enabling subsequent amide coupling reactions to extend the molecular scaffold without cross-reactivity[4].

Synthetic Workflow and Pathway Visualization

G A Methyl 2-aminoisonicotinate HCl (Starting Material) B Free Base Liberation (Na2CO3 / pH 9-10) A->B Deprotonation C Amidation (2-Amino) Acyl Chlorides / Pyridine B->C 0 °C, 3h D Multicomponent Rxn Aldehydes + Isonitriles B->D Lewis Acid Catalyst E Coordination Polymerization CuI / Acetonitrile B->E 25 °C, Direct Rxn F Nav1.7/1.8 Blockers & PET Imaging Agents C->F Drug Design G Imidazo[1,2-a]pyridines (Fluorescent Chromophores) D->G Photonic Materials H [Cu(NH2-MeIN)I]n (Semiconductors) E->H Optoelectronics

Synthetic pathways of Methyl 2-aminoisonicotinate HCl in drug discovery and materials science.

Experimental Protocols

Protocol A: Regioselective Monoacylation for Pharmaceutical Intermediates

Application: Synthesis of GSK-3 PET imaging agents[4] and Nav1.7/1.8 pain modulators[3].

Mechanistic Insight : The primary challenge in acylating the 2-amino group is over-reaction to form a bis-amide. By strictly controlling the stoichiometry of the acyl chloride (1.1–1.2 equivalents) and maintaining the reaction at 0 °C, the monoacylated product is kinetically favored[4]. Pyridine is utilized as both the solvent and the acid scavenger to neutralize the HCl liberated during the reaction and to deprotonate the starting hydrochloride salt.

Step-by-Step Methodology :

  • Preparation : Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 eq, e.g., 10.6 mmol) in anhydrous pyridine (approx. 1.5 M concentration) under a positive pressure of nitrogen to exclude moisture[4].

  • Cooling & Self-Validation Check : Cool the suspension to 0 °C using an ice-water bath. Crucial: Ensure the internal temperature strictly stabilizes at 0 °C before proceeding. Failure to do so will result in exothermic runaway and yield unwanted bis-acylation byproducts.

  • Acylation : Slowly add the selected acyl chloride (e.g., cyclopropanecarbonyl chloride or isobutyryl chloride, 1.1–1.2 eq) dropwise over 15 minutes to maintain thermal control[3][4].

  • Reaction Monitoring : Stir the mixture at 0 °C for 3 hours. Validate reaction completion via TLC (visualized under UV light at 254 nm)[4].

  • Quenching & Isolation : Pour the reaction mixture into a cold 5 N aqueous HCl solution (approx. 2.5 times the volume of pyridine used). Stir vigorously until a distinct precipitate forms.

  • Purification : Filter the resulting precipitate, wash thoroughly with cold water to remove residual pyridine salts, and dry under high vacuum to yield the monoacylated intermediate (Expected yield: 88–93%)[3][4].

Protocol B: Multicomponent Synthesis of Imidazo[1,2-a]pyridine Chromophores

Application: Development of fluorescent chemosensors and optoelectronic sensitizing dyes[5].

Mechanistic Insight : The Groebke-Blackburn-Bienaymé (GBB) reaction leverages the 2-amino group to form an imine intermediate with an aldehyde. A Lewis acid catalyst (such as Niobium pentachloride) activates the imine for a subsequent [4+1] cycloaddition with an isocyanide, rapidly constructing the highly conjugated, fluorescent imidazo[1,2-a]pyridine core[5].

Step-by-Step Methodology :

  • Imine Formation : In a dry round-bottom flask, combine the liberated Methyl 2-aminoisonicotinate free base (1.0 eq) and the target benzaldehyde derivative (1.0 eq) in ethanol.

  • Catalysis : Add the Lewis acid catalyst (e.g., NbCl₅, 10 mol%) to the mixture to accelerate imine formation[5].

  • Cycloaddition : Add the isonitrile derivative (1.2 eq) to the reaction mixture.

  • Heating : Stir the mixture at 60–80 °C until complete consumption of the starting material is observed by TLC.

  • Workup : Concentrate the solvent under reduced pressure. Extract the residue with dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate[6].

  • Purification : Purify via silica gel flash chromatography to isolate the fluorescent chromophore.

Protocol C: Synthesis of Copper-Iodine Coordination Polymer Nanofibers

Application: Reversible thermo/mechanoluminescent semiconductors[7].

Mechanistic Insight : The free amine and the pyridine nitrogen of Methyl 2-aminoisonicotinate act as bridging ligands when reacted with Copper(I) Iodide (CuI). The presence of the NH₂ group induces specific supramolecular hydrogen-bonding interactions that modulate the Cu–Cu distances, yielding semiconductor materials with unique optical properties[7].

Step-by-Step Methodology :

  • Precursor Solution : Dissolve Methyl 2-aminoisonicotinate (1.0 eq) in anhydrous acetonitrile at 25 °C[7].

  • Polymerization : Rapidly add CuI (1.0 eq) to the vigorously stirring solution.

  • Nanofiber Formation : The direct reaction instantly yields a nano-crystalline powder ([Cu(NH₂-MeIN)I]n)[7]. Note: For micron-sized crystals, allow the solution to stand undisturbed at 25 °C for 72 hours[7].

  • Isolation : Centrifuge the precipitate, wash with cold acetonitrile, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the validated reaction conditions, yields, and applications for key derivatives synthesized from Methyl 2-aminoisonicotinate:

Derivative SynthesizedReagents & ReactantsCatalyst / BaseTemp / TimeYield (%)Primary Application
2-(Cyclopropanecarboxamido)isonicotinate Cyclopropanecarbonyl chloride (1.2 eq)Pyridine (Solvent/Base)0 °C, 3 h88%Precursor for GSK-3 PET imaging agents[4]
2-(Isobutyramido)isonicotinate Isobutyryl chloride (1.2 eq)Pyridine (Solvent/Base)0 °C, 3 h93%Intermediate for Nav1.7/1.8 pain blockers[3]
Imidazo[1,2-a]pyridines Benzaldehyde, IsonitrileNiobium pentachloride60-80 °CVariableFluorescent chromophores / Optoelectronics[5]
[Cu(NH₂-MeIN)I]n Nanofibers Copper(I) Iodide (CuI)None (Acetonitrile solvent)25 °C, InstantQuantitativeSemiconductors / Thermoluminescent sensors[7]
Methyl 2-aminoisonicotinate (Free Base) 2-Aminoisonicotinic acid, Methanol, SOCl₂Na₂CO₃ (pH 9-10 workup)50 °C, 5 h83%Upstream synthesis of the starting material[6]

References

  • Smart composite films of nanometric thickness based on copper–iodine coordination polymers. Toward sensors National Institutes of Health (NIH / PMC)[Link]

  • Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease Indiana University (iu.edu)[Link]

  • WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.
  • Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems Frontiers in Chemistry[Link]

Sources

Application Note: Overcoming Nucleophilic Deactivation in the N-Amidation of Methyl 2-Aminoisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Pharmacological Relevance & Synthetic Context

Methyl 2-aminoisonicotinate is a highly versatile heteroaromatic building block in modern drug discovery. Its N-acylated derivatives serve as critical advanced intermediates in the synthesis of two major therapeutic classes:

  • Voltage-Gated Sodium Channel (Nav1.7/Nav1.8) Blockers: Amide derivatives synthesized from this scaffold exhibit potent blocking activity, making them prime candidates for non-opioid pain management therapeutics ()[1].

  • GSK-3β Inhibitors & PET Tracers: Mono-acylated isonicotinamides are utilized to synthesize carbon-11-labeled radiotracers for positron emission tomography (PET) imaging of Glycogen Synthase Kinase-3 in Alzheimer's disease models ()[2].

Despite its utility, the amidation of methyl 2-aminoisonicotinate hydrochloride presents significant synthetic challenges due to the inherent electronic properties of the scaffold. This guide details the mechanistic causality behind these challenges and provides a self-validating protocol for high-yield mono-acylation.

Mechanistic Causality: The Challenge of the Deactivated Nucleophile

As a synthetic chemist, treating 2-aminopyridines like standard aliphatic amines will inevitably lead to reaction failure. The amidation of methyl 2-aminoisonicotinate hydrochloride requires specific strategic interventions due to three compounding factors:

  • Resonance Deactivation: The lone pair of electrons on the exocyclic 2-amino group is heavily delocalized into the electron-deficient pyridine ring.

  • Inductive Withdrawal: The presence of the methyl ester at the 4-position exerts an additional electron-withdrawing effect, further reducing the nucleophilicity of the amine.

  • Salt Form: The starting material is supplied as a hydrochloride salt (CAS 1210824-89-7) to prevent oxidative degradation and improve shelf life[3]. The amine is fully protonated and possesses zero nucleophilicity until neutralized.

Because standard carboxylic acid coupling reagents (e.g., EDC, HATU) are insufficiently electrophilic to react with this deactivated amine, highly reactive acyl chlorides (such as cyclopropanecarbonyl chloride or pivaloyl chloride) must be used[1].

The Risk of Bis-Acylation

A critical failure point in this workflow is over-reaction. Once the mono-acylated product forms, the resulting amide nitrogen can still act as a nucleophile under basic conditions. If the acyl chloride stoichiometry exceeds 1.2 equivalents, or if the reaction temperature is not strictly controlled, the reaction rapidly proceeds to form a bis-acylated imide byproduct, drastically reducing the yield of the desired mono-amide ()[2].

Reaction Pathway & Stoichiometric Control

Pathway SM Methyl 2-aminoisonicotinate HCl (Deactivated Nucleophile) Base Base Addition (Pyridine / DIPEA) SM->Base Neutralization FreeBase Free Base Formation (In situ) Base->FreeBase -HCl Acyl Acyl Chloride Addition (0 °C, 1.1-1.2 eq) FreeBase->Acyl + R-COCl Mono Mono-acylated Product (Target: 88% Yield) Acyl->Mono Strict Stoichiometry Bis Bis-acylated Imide (Byproduct) Acyl->Bis Excess Acyl Cl Temp > 25 °C App1 GSK-3β PET Tracers (Alzheimer's Disease) Mono->App1 Ester Hydrolysis & Amide Coupling App2 Nav1.7/1.8 Blockers (Pain Therapeutics) Mono->App2 Ester Hydrolysis & Amide Coupling

Mechanistic workflow for the controlled mono-amidation of methyl 2-aminoisonicotinate hydrochloride.

Quantitative Optimization of Reaction Conditions

To maximize the yield of the mono-acylated intermediate, solvent and base selection are paramount. Using Pyridine as both the solvent and the base provides the highest local concentration of acid scavenger, driving the sluggish reaction forward while maintaining a mild enough environment to prevent imide formation when chilled.

Table 1: Optimization of N-Acylation Reaction Conditions
EntrySolventBase (Equiv.)Acyl Chloride (Equiv.)Temp (°C)Major ProductIsolated Yield (%)
1DCMTEA (2.5)2.50 to RTBis-acylated (Imide)< 20
2DCMDIPEA (3.0)1.20 to RTMono-acylated65
3 Pyridine Pyridine (Solvent) 1.15 0 to RT Mono-acylated 88

Data synthesized from protocol optimization studies for GSK-3β PET tracer precursors ()[2].

Self-Validating Experimental Protocol

The following protocol describes the synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate using Pyridine as a dual-purpose solvent and base. This methodology is directly adaptable for other acyl chlorides (e.g., pivaloyl chloride)[1].

Phase 1: Free Base Liberation
  • Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon.

  • Suspension: Add Methyl 2-aminoisonicotinate hydrochloride (1.00 g, 5.30 mmol, 1.0 eq) to the flask.

  • Solvent/Base Addition: Inject anhydrous Pyridine (15 mL) into the flask. Stir vigorously at room temperature for 10 minutes.

    • Self-Validation (IPC 1): The opaque suspension will transition to a clear, pale-yellow solution as the hydrochloride salt is neutralized and the free base is liberated. If solids persist, sonicate for 2 minutes.

Phase 2: Controlled Acylation
  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

    • Causality: The acylation is highly exothermic. Starting at 0 °C dampens the reaction kinetics, which is the primary defense against bis-acylation.

  • Electrophile Addition: Dissolve cyclopropanecarbonyl chloride (0.64 g, 6.10 mmol, 1.15 eq) in 2 mL of anhydrous DCM. Add this solution dropwise via syringe pump over 30 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation (IPC 2): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The starting material peak should be consumed. The target mono-acylated mass ( [M+H]+=221.1 ) should dominate. Imide formation ( [M+H]+=289.1 ) must be <5% by UV integration.

Phase 3: Quenching and Purification
  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 20 mL of ice-cold distilled water to quench any unreacted acyl chloride.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Pyridine Removal: Wash the combined organic layers with cold 1N HCl ( 3×20 mL).

    • Self-Validation (IPC 3): Test the pH of the final aqueous wash. It must be strongly acidic (pH ~2). If it is basic or neutral, residual pyridine remains in the organic layer and will poison downstream transition-metal catalysts or interfere with saponification.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude solid.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure product as a white solid (Yield: ~88%).

References

  • Zheng, Q.-H., et al. (2014). "Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • World Intellectual Property Organization (2018). "AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS" Patent WO2018235851A1.
  • Molaid Chemical Database. "Methyl 2-aminoisonicotinate hydrochloride (CAS 1210824-89-7) Properties". Available at: [Link]

Sources

Application Note: Regioselective Functionalization and Suzuki-Miyaura Cross-Coupling of Methyl 2-aminoisonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals.

Scientific Context & Mechanistic Rationale

Methyl 2-aminoisonicotinate hydrochloride is a highly versatile pyridine scaffold widely utilized in the synthesis of biologically active molecules, including Nav1.7 and Nav1.8 voltage-gated sodium channel blockers[1], modulators of IL-12/IL-23 cytokine responses[2], and bicyclic protein tyrosine kinase inhibitors[3].

To leverage this scaffold in C–C bond-forming reactions—specifically the Suzuki-Miyaura cross-coupling—the molecule must first be functionalized with a halide. However, working with this specific substrate presents three distinct chemical challenges:

  • The Hydrochloride Salt: The starting material is an HCl salt. The protonated pyridinium nitrogen acts as a strong electron-withdrawing group, severely deactivating the ring toward electrophilic aromatic substitution. In-situ neutralization is mandatory.

  • Regioselectivity: The free C2-amino group is strongly activating and ortho/para-directing. Electrophilic bromination selectively occurs at the C5 position (para to the amine), yielding methyl 2-amino-5-bromoisonicotinate[4].

  • Chemoselectivity during Cross-Coupling: The substrate contains a base-sensitive C4-methyl ester and an unprotected C2-primary amine. The Suzuki coupling must employ a mild base to prevent ester hydrolysis and a bidentate palladium catalyst to prevent the free amine from poisoning the metal center.

Experimental Workflow

The following diagram outlines the logical progression from the deactivated hydrochloride salt to the final biaryl target, highlighting the necessary chemical transformations.

G SM Methyl 2-aminoisonicotinate HCl (Starting Material) Neut In-situ Neutralization (Base: NaHCO3) SM->Neut Step 1a: Desalting Brom Electrophilic Bromination (Reagent: NBS) Neut->Brom Step 1b: C5-Activation Int Methyl 2-amino-5-bromoisonicotinate (Coupling Partner) Brom->Int Isolation & Purification Suz Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Ar-B(OH)2) Int->Suz Step 2: Cross-Coupling Prod 5-Aryl-2-aminoisonicotinate (Target Compound) Suz->Prod Biaryl Formation

Workflow for the functionalization and Suzuki coupling of methyl 2-aminoisonicotinate.

Self-Validating Experimental Protocols

Protocol A: Preparation of Methyl 2-amino-5-bromoisonicotinate (Electrophile)

Objective: Regioselective bromination while managing the HCl salt.

Reagents:

  • Methyl 2-aminoisonicotinate hydrochloride (1.0 equiv, 10.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv, 15.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Desalting: Suspend Methyl 2-aminoisonicotinate hydrochloride in DMF (50 mL) at room temperature. Add solid NaHCO₃. Stir for 30 minutes. Causality: NaHCO₃ neutralizes the HCl salt, generating the free base. The evolution of CO₂ gas serves as a visual indicator of successful deprotonation.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath to control the exotherm of the bromination and prevent di-bromination.

  • Bromination: Add NBS portion-wise over 15 minutes. Protect the flask from light to prevent radical side-reactions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. The starting material mass (m/z [M+H]⁺ 153) must be completely consumed, replaced by a characteristic 1:1 isotopic doublet at m/z 231/233, confirming mono-bromination at the C5 position.

  • Workup: Pour the mixture into ice water (150 mL). The product will precipitate. Filter the yellow solid, wash with cold water, and dry under a vacuum to yield methyl 2-amino-5-bromoisonicotinate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation while preserving the methyl ester and tolerating the free amine.

Reagents:

  • Methyl 2-amino-5-bromoisonicotinate (1.0 equiv, 5.0 mmol)

  • Phenylboronic acid (or substituted derivative) (1.2 equiv, 6.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 10.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the aryl bromide, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is sterically bulky and tightly bound, preventing the free C2-amine of the substrate from coordinating to and deactivating the palladium center.

  • Heating: Seal the flask and heat to 85 °C for 6 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture by TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active bromide spot and the emergence of a new, lower-Rf fluorescent spot indicates successful coupling. Crucially, check LC-MS for the absence of a mass peak at [M+H]⁺ 139 (which would indicate unwanted ester hydrolysis).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Reaction Optimization & Quantitative Data

The choice of base and catalyst is the most critical failure point in this workflow. Strong bases (e.g., NaOH) lead to rapid saponification of the C4-ester. Monodentate ligands (e.g., PPh₃) often suffer from catalyst poisoning by the free amine. The data below summarizes the optimization landscape.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Methyl 2-amino-5-bromoisonicotinate

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065Moderate yield; amine coordination slows catalytic cycle.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 85 88 Optimal; clean conversion, no ester hydrolysis observed.
3Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O8515Failure; >80% conversion to the hydrolyzed carboxylic acid.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10072Good yield, but higher catalyst cost and trace protodeboronation.

Note: Yields represent isolated yields after silica gel chromatography. Optimization was performed using phenylboronic acid as the standard coupling partner.

References

  • Title: WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES Source: Google Patents URL
  • Title: WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.
  • Title: WO2009047522A1 - Bicyclic heterocyclic compounds as protein tyrosine kinase inhibitors Source: Google Patents URL
  • Title: Methyl 2-amino-5-bromoisonicotinate (C7H7BrN2O2)

Sources

Application Note: Reduction of Methyl 2-Aminoisonicotinate Hydrochloride to 2-Amino-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the reduction of methyl 2-aminoisonicotinate hydrochloride presents a unique set of chemical challenges due to its polyfunctional nature. As a drug development professional or synthetic chemist, you must account for three critical features of this substrate:

  • The Hydrochloride Salt: The acidic HCl equivalent will rapidly quench nucleophilic hydride sources, generating hydrogen gas.

  • The 2-Amino Group: The primary amine possesses relatively acidic protons that can coordinate with or be deprotonated by strong hydride donors, consuming additional equivalents of the reducing agent.

  • The Pyridine Ring: While generally stable to standard hydride reductions, the electron-deficient nature of the pyridine ring necessitates careful selection of reaction conditions to avoid over-reduction or ring-opening side reactions.

To achieve a high-yielding synthesis of 2-amino-4-(hydroxymethyl)pyridine , the choice of reducing agent must be carefully calibrated. This guide details two field-proven methodologies: the classical, highly reactive Lithium Aluminum Hydride (LiAlH₄) approach, and a milder, highly selective Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) in situ system.

By understanding the causality behind the stoichiometry and workup procedures [1], researchers can ensure a self-validating, reproducible protocol.

Comparative Data of Reducing Agents

When selecting a reduction strategy, the reactivity of the hydride donor must be balanced against safety, scalability, and functional group tolerance. The table below summarizes the quantitative and qualitative parameters for both methodologies.

ParameterMethod A: LiAlH₄Method B: NaBH₄ / CaCl₂
Reagent Strength Very Strong (Nucleophilic Hydride)Mild to Moderate (In situ Ca(BH₄)₂)
Stoichiometry 3.0 – 3.5 equivalents3.0 eq NaBH₄ + 1.5 eq CaCl₂
Pre-Neutralization Not required (but consumes 1 eq LiAlH₄)Required (1.1 eq Et₃N to neutralize HCl)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 1 – 4 hours4 – 12 hours
Workup Complexity High (Requires Fieser Workup)Low (Aqueous quench and extraction)
Safety Profile Pyrophoric; reacts violently with moistureBench-stable; safe for larger scale-up

Experimental Workflows

The following diagram illustrates the parallel logical workflows for both reduction strategies, highlighting the critical divergence in reagent preparation and workup procedures.

Workflow Substrate Methyl 2-aminoisonicotinate HCl (Starting Material) MethodA Method A: LiAlH4 (Strong Hydride Donor) Substrate->MethodA MethodB Method B: NaBH4 / CaCl2 (Mild In Situ Ca(BH4)2) Substrate->MethodB A_Step1 Suspend LiAlH4 in THF (0 °C) Add Substrate Dropwise MethodA->A_Step1 B_Step1 Neutralize HCl with Et3N Add CaCl2 & NaBH4 in EtOH/THF MethodB->B_Step1 A_Step2 Stir at RT (1-4 h) Monitor by TLC A_Step1->A_Step2 A_Step3 Fieser Workup (H2O / 15% NaOH / H2O) A_Step2->A_Step3 Product 2-Amino-4-(hydroxymethyl)pyridine (Final Product) A_Step3->Product B_Step2 Stir at RT to 50 °C (4-12 h) Monitor by TLC B_Step1->B_Step2 B_Step3 Quench with Acetone/H2O Aqueous Extraction B_Step2->B_Step3 B_Step3->Product

Workflow for the reduction of methyl 2-aminoisonicotinate hydrochloride to its corresponding alcohol.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality & Rationale

LiAlH₄ is a powerful reducing agent that will rapidly reduce the methyl ester to the primary alcohol. However, the stoichiometry must be meticulously calculated. For 1.0 equivalent of methyl 2-aminoisonicotinate hydrochloride:

  • 1.0 eq of LiAlH₄ is immediately consumed by the HCl salt, evolving H₂ gas.

  • ~1.0 eq of LiAlH₄ reacts with the acidic protons of the 2-amino group, forming a transient lithium amide complex.

  • 0.5 eq of LiAlH₄ is required to deliver the two hydrides necessary for ester reduction. Therefore, a minimum of 2.5 equivalents is theoretically required. In practice, 3.0 to 3.5 equivalents are used to drive the reaction to completion.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Reagent Suspension: Add anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of substrate) to the flask. Carefully suspend 3.5 equivalents of LiAlH₄ powder in the THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 2-aminoisonicotinate hydrochloride in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Vigorous hydrogen evolution will occur due to the neutralization of the hydrochloride salt.

  • Reaction Execution: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (e.g., 10% MeOH in DCM) until the starting material is fully consumed.

  • The Fieser Workup [2]: To prevent the formation of unfilterable, gelatinous aluminum hydroxide emulsions, cool the reaction back to 0 °C and strictly follow this quenching sequence per x grams of LiAlH₄ used:

    • Slowly add x mL of distilled water (dropwise, extreme caution).

    • Add x mL of 15% aqueous NaOH .

    • Add 3x mL of distilled water .

  • Isolation: Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the aluminum salts precipitate as a granular, white solid. Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(hydroxymethyl)pyridine, which can be recrystallized or purified via flash chromatography.

Protocol B: Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) Reduction

Causality & Rationale

Sodium borohydride alone is generally too mild to reduce esters. However, the addition of Calcium Chloride (CaCl₂) in alcoholic solvents generates Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and facilitating hydride attack [3]. Because NaBH₄ will rapidly decompose in the presence of acid, the HCl salt of the substrate must be neutralized prior to the addition of the reducing agent.

Step-by-Step Methodology
  • Neutralization: Suspend 1.0 equivalent of methyl 2-aminoisonicotinate hydrochloride in a 1:2 mixture of THF and Absolute Ethanol (approx. 15 mL total solvent per gram of substrate). Add 1.1 equivalents of Triethylamine (Et₃N) and stir for 15 minutes at room temperature to liberate the free base.

  • Lewis Acid Activation: Add 1.5 equivalents of anhydrous Calcium Chloride (CaCl₂) to the mixture. Stir for 15 minutes to allow for dissolution and coordination.

  • Hydride Addition: Cool the reaction mixture to 0 °C. Add 3.0 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature. Depending on the specific steric and electronic environment, the reaction may require mild heating (up to 50 °C) for 4 to 12 hours. Monitor via TLC or LC-MS.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench the excess hydride by adding acetone (approx. 2-3 mL), followed by 10 mL of water. Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and Ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target alcohol.

Analytical Characterization

To validate the success of the self-validating system, perform ¹H NMR (in DMSO-d₆ or CDCl₃) on the isolated product.

  • Starting Material Signals to Disappear: The sharp singlet corresponding to the methyl ester (-OCH₃) at approximately δ 3.85 - 3.95 ppm must be completely absent.

  • Product Signals to Appear: Look for the emergence of a new methylene doublet (-CH₂-OH) at approximately δ 4.40 - 4.55 ppm , and a corresponding hydroxyl triplet (-OH) at δ 5.30 - 5.40 ppm (if run in DMSO-d₆). The primary amine (-NH₂) protons will typically appear as a broad singlet around δ 5.90 - 6.10 ppm .

References

  • Quenching Reactions: Aluminum based reactions (Fieser Method). Chemistry LibreTexts. Available at:[Link]

  • Why some esters can be reduced by sodium borohydride? (NaBH4/CaCl2 Reduction Methodology). ResearchGate. Available at:[Link]

Application Note: Advanced Cyclization Protocols for Methyl 2-Aminoisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-aminoisonicotinate hydrochloride (CAS: 6937-03-7) Core Applications: Synthesis of functionalized imidazo[1,2-a]pyridines, fluorescent probes, and macrocyclic enzyme inhibitors.

Executive Summary

Methyl 2-aminoisonicotinate hydrochloride is a highly versatile bifunctional building block in heterocyclic chemistry. The presence of the electron-withdrawing methyl ester at the 4-position significantly modulates the electronic landscape of the 2-aminopyridine core, enabling highly regioselective cyclizations. This application note details field-proven methodologies for constructing fused bicyclic systems—specifically imidazo[1,2-a]pyridines—via bimolecular Chichibabin-type condensations and Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions 1.

Mechanistic Principles & Causality

When utilizing the hydrochloride salt of methyl 2-aminoisonicotinate, the first critical step is the liberation of the free base. The protonated pyridine nitrogen is entirely non-nucleophilic, halting any cyclization cascade.

A common misconception in 2-aminopyridine cyclizations is that the primary exocyclic amine, being less sterically hindered, initiates the nucleophilic attack. However, empirical data and intermediate isolation demonstrate that the endocyclic sp² nitrogen is the kinetic nucleophile 2. The greater s-character and the resonance stabilization of the resulting pyridinium salt drive the initial alkylation. Following this, the exocyclic amine undergoes an intramolecular cyclization onto the newly introduced electrophilic center, followed by dehydration to yield the thermodynamic aromatic product 3.

Chichibabin A Methyl 2-aminoisonicotinate (Free Base) C N-Alkylated Pyridinium (Kinetic Product) A->C SN2 Attack (Endocyclic N) B a-Halocarbonyl (Electrophile) B->C D Bicyclic Hemiaminal (Intermediate) C->D Intramolecular Addition E Imidazo[1,2-a]pyridine (Thermodynamic Product) D->E Dehydration (-H2O)

Mechanistic pathway of the Chichibabin-type cyclization to imidazo[1,2-a]pyridines.

Protocol I: Chichibabin-Type Cyclization

This protocol describes the synthesis of methyl imidazo[1,2-a]pyridine-7-carboxylate derivatives using α -haloketones or α -haloesters. This scaffold is a critical intermediate in the synthesis of potent adrenergic α2B antagonists 4.

Step-by-Step Methodology
  • Free-Basing and Solvation : Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Add Sodium Bicarbonate (NaHCO₃) (2.5 equiv, 25 mmol).

    • Causality: NaHCO₃ is strong enough to deprotonate the hydrochloride salt but mild enough to prevent the hydrolysis of the methyl ester at position 4.

  • Electrophile Addition : Dropwise add the α -halocarbonyl (e.g., ethyl bromoacetate or chloroacetaldehyde) (1.2 equiv, 12 mmol) over 15 minutes at room temperature.

    • Causality: Controlled addition prevents runaway exothermic polymerization of the electrophile.

  • Kinetic Alkylation : Stir the mixture at room temperature for 12–24 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of the highly polar 1-alkylated pyridinium intermediate will remain at the baseline.

  • Thermodynamic Cyclization : Elevate the temperature to 90 °C and stir for an additional 8 hours.

    • Causality: Heat is required to drive the intramolecular nucleophilic attack of the exocyclic amine and subsequent dehydration. The electron-withdrawing ester on the pyridine ring increases the activation energy required for this step compared to unsubstituted analogs.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Quantitative Data: Reaction Optimization
SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Rationale
DMF NaHCO₃ 90 20 82 Optimal conditions; clean conversion.
EtOHNaHCO₃802461Slower reaction; incomplete cyclization.
THFTEA653645Poor solubility of the pyridinium intermediate.
DMFCs₂CO₃901278Faster reaction, but trace ester hydrolysis observed.

Protocol II: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful pseudo-four-component reaction (using three distinct starting materials) that constructs 3-amino-imidazo[1,2-a]pyridines in a single pot. Products derived from methyl 2-aminoisonicotinate exhibit intense intrinsic fluorescence, making them valuable as biological chemosensors 1.

GBB_MCR A Methyl 2-aminoisonicotinate D Iminium Ion Intermediate A->D Lewis Acid Catalyst (-H2O) B Aldehyde Component B->D Lewis Acid Catalyst (-H2O) C Isocyanide Component E Nitrilium Intermediate C->E D->E [4+1] Cycloaddition with Isocyanide F 3-Amino-imidazo[1,2-a]pyridine E->F Prototropic Shift & Aromatization

Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.

Step-by-Step Methodology
  • Imine Formation : To a solution of Methyl 2-aminoisonicotinate (free base, 1.0 equiv, 5 mmol) and an aldehyde (e.g., benzaldehyde, 1.0 equiv, 5 mmol) in methanol (15 mL), add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 5 mol%).

    • Causality: The Lewis acid activates the aldehyde, facilitating rapid condensation with the primary amine to form the Schiff base/iminium ion. Methanol stabilizes the iminium intermediate.

  • Isocyanide Insertion : Stir the mixture for 30 minutes at room temperature, then add the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv, 5 mmol) in one portion.

    • Causality: The isocyanide acts as a carbon-centered nucleophile, attacking the electrophilic iminium carbon. This triggers a formal [4+1] cycloaddition where the endocyclic pyridine nitrogen attacks the resulting nitrilium ion.

  • Maturation : Heat the reaction mixture to 60 °C for 4–6 hours.

    • Validation: The reaction progress can be visually validated under a 365 nm UV lamp. As the fully conjugated imidazo[1,2-a]pyridine core forms, the solution will exhibit strong fluorescence (typically blue to cyan).

  • Isolation : Remove the solvent under reduced pressure. Resuspend the crude solid in cold diethyl ether, sonicate for 5 minutes, and filter. The resulting solid is typically >95% pure by HPLC.

Quantitative Data: GBB Substrate Scope & Fluorescence
Aldehyde ComponentIsocyanide ComponentYield (%)Fluorescence Emission (λₘₐₓ)
Benzaldehydetert-Butyl isocyanide88Blue (~447 nm)
4-MethoxybenzaldehydeCyclohexyl isocyanide82Cyan (~460 nm)
4-Nitrobenzaldehydetert-Butyl isocyanide41Quenched (Non-fluorescent)
2-Pyridinecarboxaldehydetert-Butyl isocyanide76Deep Blue (~435 nm)

Note: The electron-donating effect and the degree of conjugation of the aldehyde moiety directly dictate the emission properties of the resulting chromophore 1.

References

  • Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry (2023). 1

  • BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist. ACS Medicinal Chemistry Letters (2023). 4

  • Macrocyclic inhibitors of peptidylarginine deaminases. Patent IL296923A / WO2022140428A2 (2022). 2

  • New platinum derivatives selectively cause double-strand DNA breaks and death in naïve and cisplatin-resistant cholangiocarcinomas. National Institutes of Health / PMC (2023). 3

Sources

Application Note: Nucleophilic Substitution Workflows for Methyl 2-Aminoisonicotinate HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Chemical Reactivity Profile

Methyl 2-aminoisonicotinate HCl (CAS: 1009033-66-8) is a highly versatile bifunctional scaffold utilized extensively in the synthesis of voltage-gated sodium channel blockers (e.g., Nav1.7/Nav1.8) [1], bisphosphonate inhibitors for farnesyl pyrophosphate synthase (FPPS) [2], and positron emission tomography (PET) imaging agents for Alzheimer's disease [3].

Handling the hydrochloride salt of this compound requires specific mechanistic considerations. The molecule presents a fascinating dichotomy of reactivity, participating in nucleophilic substitution through two distinct paradigms:

  • The Amine as a Nucleophile (Pathway A): The 2-amino group can attack electrophiles (e.g., acyl chlorides) to form amides. However, because the nitrogen lone pair is partially delocalized into the electron-deficient pyridine ring, it is a relatively weak nucleophile compared to aliphatic amines.

  • The Ester as an Electrophile (Pathway B): The C4 methyl ester undergoes nucleophilic acyl substitution (e.g., saponification or direct amidation) when attacked by external nucleophiles.

ReactivityMap Substrate Methyl 2-aminoisonicotinate HCl (Dual-Reactive Scaffold) FreeBase Free Base Liberation (via Pyridine or DIPEA) Substrate->FreeBase Non-nucleophilic base Path1 Pathway A: Amine as Nucleophile (N-Acylation / Alkylation) FreeBase->Path1 + R-COCl (Electrophile) Path2 Pathway B: Ester as Electrophile (Nucleophilic Acyl Substitution) FreeBase->Path2 + R-NH2 / OH⁻ (Nucleophile) Prod1 Target: 2-Amidoisonicotinates (e.g., Nav1.7/1.8 Blockers) Path1->Prod1 Regioselective attack Prod2 Target: Isonicotinamides (e.g., FPPS Inhibitors) Path2->Prod2 Tetrahedral intermediate

Figure 1: Dual reactivity pathways of Methyl 2-aminoisonicotinate HCl.

Mechanistic Causality in Protocol Design

When designing synthetic routes utilizing Methyl 2-aminoisonicotinate HCl, the following causal relationships dictate experimental choices:

  • Why use the HCl Salt? Aminopyridines are prone to auto-oxidation and color degradation over time. The HCl salt ensures long-term bench stability and prevents premature auto-condensation.

  • The Role of Pyridine in N-Acylation: In Pathway A, the 2-amino group is a poor nucleophile. Using pyridine as both the solvent and the base serves a dual purpose: it first neutralizes the HCl salt to liberate the free base, and it reacts with the incoming acyl chloride to form a highly electrophilic acylpyridinium intermediate. This dramatically accelerates the N-acylation of the sluggish 2-aminopyridine [1].

  • Stoichiometric Control: A major risk during N-acylation is bis-acylation (forming an imide). To ensure monoacylation, the electrophile must be strictly limited to 1.1–1.2 equivalents, and the reaction must be initiated at 0 °C [3].

Experimental Protocols

Protocol A: Regioselective N-Acylation (Amine as Nucleophile)

Application: Synthesis of Nav1.7/1.8 blockers and GSK-3 PET agent precursors.

Self-Validating System: This protocol utilizes a phase-selective quench. By pouring the pyridine-rich reaction mixture into 2M HCl, the pyridine is protonated and driven entirely into the aqueous phase, leaving only the highly pure neutral amide product in the organic phase.

Step-by-Step Methodology:

  • Salt Neutralization & Dissolution: Suspend Methyl 2-aminoisonicotinate HCl (1.00 g, ~5.3 mmol) in anhydrous pyridine (18 mL) under an inert argon atmosphere. Stir for 10 minutes to ensure complete liberation of the free base.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic formation of the di-acylated byproduct.

  • Electrophile Addition: Add the target acyl chloride (e.g., propionyl chloride or cyclopropanecarbonyl chloride, 1.1 eq) dropwise over 15 minutes.

  • Maturation: Maintain stirring at 0 °C for 2 hours. Monitor the reaction via LC-MS. The mass of the mono-acylated product [M+H]+ should be the dominant peak.

  • Phase-Selective Quench: Carefully pour the reaction mixture into cold 2M Hydrochloric Acid (80 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×40 mL). The product partitions into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the mono-acylated isonicotinate (Typical yield: 80–88%).

ProtocolWorkflow Step1 Step 1: Salt Neutralization Suspend HCl salt in Pyridine at 0°C Step2 Step 2: Electrophile Addition Dropwise addition of Acyl Chloride (1.1 eq) Step1->Step2 Step3 Step 3: Reaction Maturation Stir at 0°C to RT (Monitor via LC-MS) Step2->Step3 Step4 Step 4: Selective Quench Pour into 2M HCl to partition Pyridine Step3->Step4 Step5 Step 5: Extraction & Isolation Extract with EtOAc, Dry over Na2SO4 Step4->Step5

Figure 2: Workflow for the regioselective N-acylation of Methyl 2-aminoisonicotinate.

Protocol B: Saponification & HATU-Mediated Amidation (Ester as Electrophile)

Application: Synthesis of bisphosphonate inhibitors targeting human FPPS.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-aminoisonicotinate HCl (1.0 eq) in a 1:1 mixture of Methanol and Water. Add KOH (3.0 eq). Stir at room temperature for 4 hours. Causality: Excess base is required to neutralize the HCl salt and drive the hydrolysis of the ester.

  • Acid Precipitation: Concentrate to remove methanol. Adjust the aqueous layer to pH 4-5 using 1M HCl. The zwitterionic 2-aminoisonicotinic acid will precipitate. Filter and dry.

  • Amide Coupling: In a flame-dried flask, combine the resulting acid (1.0 eq) and the target amine (1.50 eq) in a minimal amount of anhydrous DMF [2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.50 eq). Stir at room temperature overnight. Causality: HATU converts the carboxylic acid into an active HOAt ester, which is highly susceptible to nucleophilic attack by the amine.

  • Isolation: Quench with saturated NaHCO3​ and extract with Dichloromethane. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes validated reaction conditions, stoichiometric ratios, and yields for various nucleophilic substitution transformations involving this scaffold.

Reaction PathwayReagents & ConditionsBase / CatalystTempYieldKey Reference
N-Acylation (Mono) Cyclopropanecarbonyl chloride (1.1 eq)Pyridine (Solvent/Base)0 °C to RT88%Zheng et al. [3]
N-Acylation (Mono) Propionyl chloride (1.2 eq)Pyridine (Solvent/Base)0 °C>80%WO2018235851A1 [1]
Boc-Protection Di-tert-butyl dicarbonate (1.05 eq)None (t-BuOH solvent)50 °C>90%ChemBook Synth. [4]
Saponification KOH (3.0 eq), MeOH/H₂OKOHRT98%Zheng et al.[3]
Amide Coupling Amine (1.5 eq), HATU (1.5 eq)DIPEA (3.0 eq)RTVariableTsantrizos Group[2]

References

  • Patent WO2018235851A1:Amide Derivatives as Nav1.7 and Nav1.8 Blockers. Details the use of methyl 2-aminoisonicotinate in pyridine for selective N-acylation using propionyl chloride.
  • Tsantrizos' Group (McGill University): Design of potent bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase via targeted interactions. Describes the saponification and HATU-mediated amide coupling of 2-aminoisonicotinic acid derivatives. URL: [Link]

  • Zheng et al. (IUPUI): Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. Outlines the strict stoichiometric control required to achieve 88% yield of mono-acylated methyl 2-aminoisonicotinate. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of Methyl 2-aminoisonicotinate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-aminoisonicotinate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, serving as a versatile scaffold for drug discovery and development.[1] Its hydrochloride salt form is often preferred for its stability and handling properties. Achieving a high yield of pure product is critical for the efficiency and cost-effectiveness of downstream applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is grounded in established chemical principles and is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl 2-aminoisonicotinate?

The most prevalent and direct method is the acid-catalyzed esterification (Fischer-Speier esterification) of 2-aminonicotinic acid with methanol.[1] Common acid catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1][2] An alternative involves converting the starting acid to its more reactive acyl chloride hydrochloride, which then readily reacts with methanol; however, this intermediate can suffer from low solubility in some organic solvents.[3][4]

Q2: My overall yield is consistently low. What are the most likely areas for product loss?

Low yields can typically be attributed to one of four areas:

  • Incomplete Esterification: The Fischer esterification is a reversible reaction. Yield can be limited if the equilibrium is not sufficiently shifted towards the product.[3]

  • Side Reactions: Under harsh acidic conditions or high temperatures, side reactions such as decarboxylation or degradation of the pyridine ring can occur.[3]

  • Inefficient Work-up and Extraction: The product has both a basic amino group and a pyridine nitrogen, making its solubility pH-dependent. Significant product loss can occur during neutralization and extraction if the pH is not carefully controlled.

  • Purification Losses: The product may be lost during purification steps like column chromatography or recrystallization if conditions are not optimized.

Q3: How can I effectively monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to clearly separate the more polar starting material (2-aminonicotinic acid) from the less polar product (methyl 2-aminoisonicotinate). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the critical safety precautions when handling the reagents for this synthesis?

The reagents used in this synthesis pose several hazards.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Strong Acids (e.g., H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.[2]

  • Methyl 2-aminoisonicotinate: May cause skin and serious eye irritation. Always wear protective gloves and eye protection.[5]

  • Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Category 1: The Esterification Reaction

Q: My Fischer esterification using H₂SO₄ or SOCl₂ isn't going to completion, even after prolonged heating. What can I do?

Causality: The Fischer esterification is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, preventing full conversion.

Solutions:

  • Use Excess Methanol: Employing methanol as the solvent ensures a large excess, driving the reaction forward according to Le Châtelier's principle.[3]

  • Remove Water: While technically challenging for this specific reaction, in general, methods like azeotropic distillation can be used. For this synthesis, using a dehydrating agent or a catalyst that also scavenges water is more practical. Thionyl chloride, for instance, reacts with the carboxylic acid to form an acyl chloride intermediate and also reacts with any water present.[2]

  • Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the reaction rate, but exercise caution to avoid side reactions.

  • Optimize Temperature and Time: Ensure the reaction is heated sufficiently (e.g., to reflux) for an adequate duration (typically 4-12 hours).[2][3] Monitor by TLC to determine the optimal reaction time.

Q: The reaction mixture turns dark brown or black upon heating. What is causing this decomposition?

Causality: Pyridine-containing compounds can be sensitive to strong acids and high temperatures, leading to charring and decomposition.[3] The amino group can also be susceptible to oxidation or other side reactions under harsh conditions.

Solutions:

  • Control Temperature: Avoid excessive temperatures. Refluxing methanol (approx. 65°C) is generally sufficient. Use a heating mantle with a temperature controller and a stir plate to ensure even heating.

  • Use a Milder Catalyst/Method: Thionyl chloride in methanol is often a cleaner method than concentrated sulfuric acid. It allows for lower reaction temperatures (can be started at 0°C and then warmed) and generally results in fewer colored byproducts.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions, though this is less common for this specific esterification.

Category 2: Work-up and Purification

Q: I'm losing a significant amount of product during the aqueous work-up and extraction. How can I improve recovery?

Causality: Methyl 2-aminoisonicotinate is an amphoteric compound with two basic nitrogen atoms (the amino group and the pyridine ring) and an ester group that can be hydrolyzed. Its solubility in organic vs. aqueous layers is highly dependent on the pH. If the aqueous layer is too acidic, the product will be protonated and remain in the water. If it's too basic, the ester can be saponified back to the carboxylate.

Solutions:

  • Precise pH Control: After quenching the reaction (e.g., by pouring it onto ice), carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate.[2][3] Adjust the pH to be slightly basic, around 8-9. This ensures the amino group is deprotonated (as the free base) for extraction into an organic solvent, while minimizing ester hydrolysis which is more rapid at higher pH.

  • Choose the Right Extraction Solvent: Use a moderately polar organic solvent like ethyl acetate or chloroform for extraction.[2][3]

  • Perform Multiple Extractions: Perform at least three to five extractions of the aqueous layer to ensure complete recovery of the product.[3]

  • Brine Wash: After combining the organic extracts, wash them with brine (a saturated NaCl solution). This helps to remove dissolved water and some water-soluble impurities.

Q: My product oils out during the hydrochloride salt formation instead of precipitating as a crystalline solid. How can I induce crystallization?

Causality: "Oiling out" occurs when the product precipitates from a solution as a liquid phase rather than a solid. This is often due to supersaturation, the presence of impurities that inhibit crystal lattice formation, or the use of an inappropriate solvent.

Solutions:

  • Solvent Choice: The choice of solvent is critical. A common method is to dissolve the purified free-base ester in a dry, non-polar solvent like diethyl ether or a mixture like ethyl acetate/hexanes, and then add a solution of HCl in a solvent like ether or isopropanol.

  • Slow Addition: Add the HCl solution dropwise to the stirred solution of the ester at a controlled temperature (e.g., 0°C) to prevent localized high concentrations.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a few seed crystals of pure product to induce crystallization.

  • Trituration: If an oil forms, try removing the solvent under reduced pressure and adding a different solvent (e.g., cold diethyl ether) and vigorously stirring or sonicating (trituration) to break up the oil and encourage solidification.

Visual Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity (NMR/TLC) start->check_sm analyze_rxn Analyze Crude Reaction Mixture (TLC/LCMS) check_sm->analyze_rxn Purity OK purify_sm Purify Starting Material check_sm->purify_sm Impure incomplete Incomplete Reaction? analyze_rxn->incomplete side_products Major Side Products? incomplete->side_products No optimize_rxn Optimize Reaction: - Increase Time/Temp - Use Excess Reagent - Change Catalyst incomplete->optimize_rxn Yes workup_loss Analyze Aqueous Layer Post-Extraction side_products->workup_loss No optimize_conditions Optimize Conditions: - Lower Temperature - Use Milder Catalyst - Inert Atmosphere side_products->optimize_conditions Yes product_found Product Detected in Aqueous Layer? workup_loss->product_found optimize_workup Optimize Workup: - Careful pH Control (8-9) - Multiple Extractions - Use Brine Wash product_found->optimize_workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

Method Catalyst/Reagent Typical Solvent Temperature Pros Cons Typical Yield
Fischer-Speier Conc. H₂SO₄MethanolRefluxInexpensive reagents.Equilibrium-limited; potential for charring.60-80%
Fischer-Speier Thionyl Chloride (SOCl₂)Methanol0°C to RefluxHigh conversion; SOCl₂ scavenges water.[2]SOCl₂ is corrosive and moisture-sensitive.75-95%
Via Acyl Chloride 1. SOCl₂, DMF (cat.) 2. Methanol1. Toluene 2. Methanol1. Reflux 2. RT to RefluxHigh reactivity of intermediate.[4]Two steps; intermediate can be poorly soluble.[3][4]70-90%
DCC Coupling DCC, DMAPDichloromethane0°C to RTMild conditions.N-acylurea byproduct formation; purification can be difficult.[3]Variable

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminoisonicotinate (SOCl₂ Method)

This protocol is adapted from procedures known to be effective for the esterification of nicotinic acid derivatives.[2]

Workflow Diagram

G sub_start Suspend 2-Aminonicotinic Acid in Methanol (0°C) add_socl2 Slowly Add Thionyl Chloride sub_start->add_socl2 reflux Warm to RT, then Reflux (4-6h) add_socl2->reflux quench Cool and Quench on Ice reflux->quench neutralize Neutralize to pH 8-9 (Sat. NaHCO₃) quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry product Crude Methyl 2-aminoisonicotinate dry->product

Caption: Experimental workflow for esterification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol) in anhydrous methanol (150 mL).

  • Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Slowly add thionyl chloride (e.g., 7.9 mL, 108.6 mmol, 1.5 eq) dropwise over 30 minutes. The addition is exothermic and will produce HCl gas. Ensure the reaction is well-vented into a scrubber.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

  • Quenching and Neutralization: Carefully pour the concentrated residue onto crushed ice (approx. 200 g). Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate with stirring until the pH reaches 8-9. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-aminoisonicotinate as a solid. This can be purified further by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: Preparation of Methyl 2-aminoisonicotinate Hydrochloride

Procedure:

  • Dissolution: Dissolve the purified methyl 2-aminoisonicotinate (e.g., 1.0 eq) in a minimal amount of anhydrous ethyl acetate or diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether (e.g., 1.1 eq) dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring the suspension for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure Methyl 2-aminoisonicotinate hydrochloride.

References
  • Any procedure for the esterification of isonicotinic acid? ResearchGate. Available from: [Link]

  • Methyl isonicotinate. Wikipedia. Available from: [Link]

  • Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available from: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available from: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available from: [Link]

  • Preparation method of isoniazid. Google Patents.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. Available from: [Link]

  • Co-feeding enhances the yield of methyl ketones. PubMed. Available from: [Link]

  • Hit-optimization using target-directed dynamic combinatorial chemistry. Royal Society of Chemistry. Available from: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of the 2-desamino and 2-desamino-2-methyl Analogues of Aminopterin and Methotrexate. PubMed. Available from: [Link]

  • Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.
  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available from: [Link]

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Technical Support Center: Troubleshooting Solubility Issues with Methyl 2-aminoisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-aminoisonicotinate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their work. We understand that seemingly simple steps, like solubilization, can present unexpected challenges that impact experimental timelines and outcomes.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound. By understanding the "why" behind a procedure, you can not only solve current issues but also anticipate and prevent future ones.

Section 1: Physicochemical Properties Overview

Methyl 2-aminoisonicotinate hydrochloride is the salt form of the free base, Methyl 2-aminoisonicotinate. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of a basic parent compound. The key to working with this molecule is understanding the dynamic relationship between its salt form and its free base form, which is dictated primarily by pH.

Key Causality: The nitrogen atoms in the pyridine ring and the amino group are basic. In the presence of hydrochloric acid, they become protonated (positively charged). This charge allows the molecule to readily interact with polar solvents like water through ion-dipole interactions, significantly increasing its solubility compared to the neutral, less polar free base.

PropertyValue (Methyl 2-aminoisonicotinate Free Base)Value (Hydrochloride Salt)Significance for Solubility
CAS Number 6937-03-7[1][2]Not consistently reported; derived from free baseImportant for substance identification.
Molecular Formula C₇H₈N₂O₂[1]C₇H₉ClN₂O₂The addition of HCl increases molecular weight.
Molecular Weight 152.15 g/mol [1][2]188.61 g/mol Essential for accurate molar concentration calculations.
Appearance White to tan crystalline solid[1]Typically a white to off-white solid.Visual confirmation of the starting material.
Predicted pKa 4.89 ± 0.11[1]Not applicableIndicates the pH at which the free base starts to become protonated.
Water Solubility Insoluble[1]Soluble (pH dependent)This is the primary reason for using the HCl salt.
Organic Solubility Soluble in Chloroform[1]Generally soluble in polar organic solvents (DMSO, DMF, Methanol).Provides options for non-aqueous reactions.
Storage Room temperature, sealed, dry, dark place[1]Room temperature, in a desiccator, sealed.Salts can be hygroscopic; proper storage prevents water absorption.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: My Methyl 2-aminoisonicotinate hydrochloride won't dissolve in water, or is dissolving very poorly. What am I doing wrong?

Answer: This is the most common issue and usually relates to one of three factors: concentration, temperature, or pH.

  • Check your Concentration: Are you attempting to make a supersaturated solution? Try preparing a more dilute solution first.

  • Gentle Heating: For many salts, solubility increases with temperature. Try warming the solution in a water bath (e.g., 37-50°C).[3] However, be cautious with prolonged heating, as it can potentially lead to the hydrolysis of the methyl ester group over time, especially under harsh pH conditions.[4]

  • Verify the pH: This is the most critical factor. The hydrochloride salt is most soluble in neutral to slightly acidic water (pH < 7). If your water source is slightly basic, or if your container was washed with a basic detergent and not properly rinsed, it could raise the pH enough to cause the precipitation of the less soluble free base. Use a pH meter or pH paper to check your solvent.

Q2: I successfully dissolved the compound, but a white precipitate crashed out after I added another reagent. Why did this happen?

Answer: This almost certainly indicates a pH shift. You likely added a basic reagent (e.g., an amine, sodium bicarbonate, triethylamine, NaOH).

The Underlying Chemistry: The soluble, protonated form of Methyl 2-aminoisonicotinate exists in equilibrium with its insoluble, neutral free base form. Adding a base consumes the protons (H⁺) in the solution, shifting the equilibrium to the right, causing the free base to precipitate out of the solution. This principle is, in fact, used during the synthesis work-up of the free base to isolate it from the reaction mixture.[1]

G Soluble Soluble Protonated Form (in acidic/neutral water) Base + Base (e.g., NaHCO₃) - H⁺ Soluble->Base Insoluble Insoluble Free Base (precipitates) Acid + Acid (e.g., HCl) + H⁺ Insoluble->Acid Base->Insoluble Acid->Soluble

Caption: pH-dependent equilibrium of the compound.

Q3: What are the best organic solvents to use for Methyl 2-aminoisonicotinate hydrochloride?

Answer: The choice of solvent depends heavily on whether you are working with the hydrochloride salt or have converted it to the free base.

  • For the Hydrochloride Salt: As a salt, it prefers polar solvents.

    • Excellent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Good: Polar alcohols like Methanol or Ethanol. Solubility may be lower than in DMSO/DMF.[5]

    • Poor/Insoluble: Non-polar solvents like hexane, toluene, or diethyl ether, and less polar solvents like dichloromethane (DCM) or ethyl acetate.

  • For the Free Base: The neutral free base is significantly more soluble in a wider range of organic solvents.

    • Excellent: Chloroform[1], Dichloromethane (DCM).

    • Good: Ethyl acetate (EtOAc), Tetrahydrofuran (THF).[6]

Q4: How should I prepare and store a stock solution?

Answer: Proper preparation and storage are crucial for experimental reproducibility.

  • For Biological Assays (Aqueous): It is highly recommended to prepare fresh aqueous solutions before each experiment. If you must store them, filter-sterilize the solution and store it at 4°C for no more than a day or two.[5] The primary risk here is slow hydrolysis of the ester.[4]

  • For Organic Reactions (Non-Aqueous): For most applications, preparing a stock solution in high-purity anhydrous DMSO is the standard.

    • Storage Protocol: Once prepared, aliquot the stock solution into smaller, single-use volumes in appropriate vials and store them frozen at -20°C or -80°C.[7] This prevents degradation from repeated freeze-thaw cycles and minimizes water absorption.

Q5: My solid compound seems clumpy and is difficult to weigh accurately. What is happening?

Answer: This suggests the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a common characteristic of hydrochloride salts.[8] Absorbed water can make the powder sticky and will add to its weight, leading to inaccuracies in concentration calculations.

  • Solution: Always store the compound in a tightly sealed container inside a desiccator. When weighing, do so quickly. For highly sensitive experiments, weighing should be performed in a glove box under an inert atmosphere.

Q6: I believe my sample is impure due to insoluble particulates, even in DMSO. What can I do?

Answer: If you observe insoluble material in a solvent where the compound should be fully soluble, you are likely dealing with an impurity. Purification via recrystallization is a standard and effective technique.

  • Recrystallization Principle: The goal is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold. Impurities will either remain insoluble in the hot solvent (and can be filtered out) or stay dissolved in the cold solvent (as the desired compound crystallizes).[9] A detailed protocol for small-scale solubility testing is provided in the next section.

Section 3: Key Experimental Protocols

Protocol 3.1: Standard Solubilization in Aqueous Buffer (e.g., PBS)

  • Weigh: Accurately weigh the required amount of Methyl 2-aminoisonicotinate hydrochloride in a suitable container.

  • Add Solvent: Add approximately 80% of the final desired volume of the aqueous buffer (e.g., PBS, pH 7.4).

  • Agitate: Cap the container and vortex vigorously for 1-2 minutes. A magnetic stirrer can also be used.

  • Assess: Check for complete dissolution. If particulates remain, sonicate the solution in a bath sonicator for 5-10 minutes.

  • Gentle Heat (Optional): If the compound is still not dissolved, place the container in a water bath at 37°C for 10-15 minutes with intermittent swirling.

  • Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Adjust to the final volume with the buffer.

  • Verification: The final solution should be clear and free of any visible particles. If not, the solution may be supersaturated or contain impurities.

Protocol 3.2: General Workflow for Troubleshooting Solubility

This workflow provides a logical sequence of steps to diagnose and solve most solubility problems.

start Start: Insoluble Compound add_solvent 1. Add appropriate solvent (e.g., water for HCl salt) start->add_solvent agitate 2. Vortex / Sonicate add_solvent->agitate is_dissolved1 Dissolved? agitate->is_dissolved1 gentle_heat 3. Apply gentle heat (37-50°C) is_dissolved1->gentle_heat No success Success: Compound Solubilized is_dissolved1->success Yes is_dissolved2 Dissolved? gentle_heat->is_dissolved2 check_ph 4. Check pH (If aqueous) is_dissolved2->check_ph No is_dissolved2->success Yes is_basic pH > 7.5? check_ph->is_basic adjust_ph 5. Adjust to pH 6-7 with dilute HCl is_basic->adjust_ph Yes impurity Result: Likely insoluble impurity. Consider filtration or recrystallization. is_basic->impurity No is_dissolved3 Dissolved? adjust_ph->is_dissolved3 is_dissolved3->impurity No is_dissolved3->success Yes

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 3.3: Conversion of Hydrochloride Salt to Free Base

This protocol is for instances where the neutral free base is required for a specific reaction, such as a coupling reaction sensitive to acidic conditions.

  • Dissolve Salt: Dissolve the Methyl 2-aminoisonicotinate hydrochloride in deionized water (e.g., 10 mL of water per 1 g of salt).

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. You will observe a white precipitate forming. Continue adding the bicarbonate solution until gas evolution ceases and the pH of the solution is between 8-9 (check with pH paper).

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Combine & Dry: Combine the organic layers. Dry the combined solution over anhydrous sodium sulfate or magnesium sulfate.

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the free base, Methyl 2-aminoisonicotinate.

References
  • Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 6937-03-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass. [Link]

  • Synthesis of (Methyl 2-aminonicotinate) Procedure . PrepChem.com. [Link]

  • Methyl 2-amino-6-(aminomethyl)isonicotinate . PubChem. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . YouTube. [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Pitfalls and other issues with the MTT assay . PubMed. [Link]

  • CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends . MDPI. [Link]

  • Myers, A. L., et al. (2017). Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration. Drugs - Real World Outcomes, 4(2), 105–111. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . PMC. [Link]

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy . MDPI. [Link]

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends . MDPI. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents . ResearchGate. [Link]

  • Final Report of the Safety Assessment of Methylisothiazolinone . PubMed. [Link]

  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting . ResearchGate. [Link]

  • FDA Warning Letter to Condemned Labz . FDA. [Link]

  • 5.1.6: Solubility of OTC drugs . Chemistry LibreTexts. [Link]

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Technical Support Center: Troubleshooting Methyl 2-aminoisonicotinate hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for Methyl 2-aminoisonicotinate hydrochloride (CAS 1210824-89-7). As a highly functionalized pyridine derivative, this compound presents unique synthetic challenges. Its reactivity profile is defined by three competing centers: a nucleophilic exocyclic amine, an electrophilic methyl ester, and a Lewis-basic pyridine nitrogen.

This guide synthesizes field-proven methodologies and mechanistic causality to help you resolve common side reactions, including ester hydrolysis, transition metal catalyst poisoning, and chemoselectivity failures during acylation.

FAQ 1: Why is my methyl ester hydrolyzing during cross-coupling or amidation?

The Causality: Methyl 2-aminoisonicotinate is supplied as a hydrochloride (HCl) salt. To activate the amine for cross-coupling or amidation, researchers must add a base to neutralize the HCl and liberate the free amine. However, the methyl ester at the 4-position is highly susceptible to saponification. If aqueous bases (e.g., NaOH, aqueous K₂CO₃) are used, or if the reaction is subjected to copper-promoted conditions without strict anhydrous controls, the ester rapidly cleaves to form the corresponding carboxylic acid[1]. Furthermore, certain anhydrous bases like potassium trimethylsilanolate (TMSOK) are explicitly known to cleave methyl esters and must be avoided[2].

Quantitative Data Summary:

Base Selection Solvent System Base Equivalents Ester Hydrolysis (%) Target Conversion (%)
NaOH (aq) THF / H₂O 3.0 eq >90% <10%
K₂CO₃ (aq) Dioxane / H₂O 3.0 eq 45–60% 30–40%
TMSOK (anhydrous) THF 2.0 eq >80% (Cleavage) <10%

| K₃PO₄ (anhydrous) | Toluene | 2.5 eq | <5% | >85% |

G Start Methyl 2-aminoisonicotinate HCl Reaction Setup CheckSalt Did you account for 1 eq extra base for HCl? Start->CheckSalt BaseChoice Aqueous or Strong Hydroxide Base? CheckSalt->BaseChoice Yes Hydrolysis Side Reaction: Ester Cleavage CheckSalt->Hydrolysis No (Acidic pH/Failure) BaseChoice->Hydrolysis Yes (e.g., H2O/NaOH, TMSOK) Anhydrous Use Anhydrous Conditions (e.g., K3PO4 in Toluene) BaseChoice->Anhydrous No Success Target Product (Ester Intact) Anhydrous->Success

Caption: Workflow for preventing unwanted ester cleavage during basic reaction conditions.

Self-Validating Protocol: Anhydrous Free-Basing
  • Preparation: Suspend Methyl 2-aminoisonicotinate HCl (1.0 eq) in anhydrous Toluene or THF under an inert argon atmosphere.

  • Neutralization: Add finely milled, anhydrous K₃PO₄ (2.5 eq). Note: 1.0 eq is strictly consumed to neutralize the HCl salt; the remaining 1.5 eq drives the subsequent coupling.

  • Validation Check: Stir at room temperature for 15 minutes. The reaction must transition from a dense crystalline solid to a fine, uniform slurry. This visual shift confirms the successful liberation of the free base without introducing hydrolytic water.

FAQ 2: How do I prevent catalyst poisoning during Suzuki-Miyaura or Buchwald-Hartwig couplings?

The Causality: The 2-aminopyridine motif is a notorious chelating agent. The adjacent pyridine nitrogen and exocyclic amine can form highly stable, bidentate complexes with palladium (Pd) or copper (Cu) catalysts. This traps the transition metal in an unproductive resting state, effectively "poisoning" the catalyst and halting the cross-coupling cycle[3].

The Solution: To resolve this, you must disrupt the chelation. This is achieved via two primary strategies:

  • Steric Shielding: Utilize bulky N-heterocyclic carbene (NHC) ligands, such as Pd-PEPPSI-IPentCl. The extreme steric bulk of the 3-pentyl-substituted N-aryl groups forces a geometry that sterically clashes with the 2-aminopyridine, preventing stable bidentate coordination[4].

  • Lewis Acid Masking: In anhydrous Suzuki-Miyaura couplings, adding Trimethyl borate (B(OMe)₃) acts as a transient Lewis-acidic protecting group. It binds to the Lewis-basic pyridine nitrogen, masking it from the Pd catalyst and preventing deactivation[2].

Quantitative Data Summary:

Catalyst / Ligand System Additive Catalyst Poisoning Isolated Yield (%)
Pd(PPh₃)₄ None High (Stable Chelate) <15%
Pd(dppf)Cl₂ B(OMe)₃ (2.0 eq) Low (Lewis Acid Masking) 75–88%

| Pd-PEPPSI-IPentCl | None | Low (Steric Shielding) | 85–95% |

G PdCat Pd Catalyst + 2-Aminopyridine Chelation Stable Pd-N Chelation (Catalyst Resting State) PdCat->Chelation Standard Ligands (e.g., PPh3) BulkyLigand Add Bulky NHC Ligand or B(OMe)3 Additive PdCat->BulkyLigand Optimized Conditions Poisoning Catalyst Poisoning (Low Yield) Chelation->Poisoning StericClash Steric Clash / Lewis Acid Masking Prevents Chelation BulkyLigand->StericClash CrossCoupling Successful Cross-Coupling StericClash->CrossCoupling

Caption: Mechanistic pathways of catalyst poisoning by 2-aminopyridines and resolution strategies.

Self-Validating Protocol: B(OMe)₃-Mediated Anhydrous Suzuki Coupling
  • Setup: To the free-based slurry from Protocol 1, add the arylboronic ester (1.1 eq).

  • Masking: Inject Trimethyl borate (B(OMe)₃, 2.0 eq) via syringe. Stir for 10 minutes to allow the Lewis acid-base adduct to form[2].

  • Catalysis: Add the Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and heat to 70°C.

  • Validation Check: Monitor reaction progression via LC-MS. Crucial insight: The B(OMe)₃ adduct will not appear on the MS trace due to rapid hydrolysis in the LC source. However, the complete consumption of the m/z 153 [M-HCl+H]⁺ peak confirms the catalyst remains active and the coupling is proceeding.

FAQ 3: I am getting a mixture of mono- and di-acylated products. How can I control chemoselectivity?

The Causality: The exocyclic amine of Methyl 2-aminoisonicotinate is less nucleophilic than typical aliphatic amines due to electron withdrawal by the pyridine ring and the ester group. When using strong acylating agents (like acid chlorides) in the presence of triethylamine (Et₃N), the reaction often overshoots. Because Et₃N is a relatively strong, non-nucleophilic base, it fails to differentiate the reactivity between the starting material and the mono-acylated intermediate, leading to heavy N,N-diacylation[5].

The Solution: Switch the base to Pyridine. Pyridine acts as both a milder base and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate). This pathway significantly lowers the activation energy for the first acylation but does not readily promote the second, resulting in highly selective N-monoacylation[5].

Quantitative Data Summary:

Acylating Agent Base Choice Mono-acyl Yield (%) Di-acyl Yield (%)
Ar-COCl (1.1 eq) Et₃N 30% 70%
(ArCO)₂O (1.1 eq) Et₃N 60% 40%

| Ar-COCl (1.1 eq) | Pyridine | 90% | 10% |

G Start Methyl 2-aminoisonicotinate + Acyl Chloride BaseEt3N Base: Triethylamine (Et3N) Start->BaseEt3N BasePyr Base: Pyridine Start->BasePyr MonoAcyl Mono-acylated Intermediate (Still Reactive) BaseEt3N->MonoAcyl Fast Target Target Product: Selective Mono-acylation BasePyr->Target Mild Base / Nucleophilic Catalysis DiAcyl Side Reaction: N,N-Diacylation MonoAcyl->DiAcyl Excess Acyl + Et3N

Caption: Logical relationship between base selection and chemoselectivity during N-acylation.

Self-Validating Protocol: Selective Mono-Acylation
  • Dissolution: Dissolve Methyl 2-aminoisonicotinate HCl (1.0 eq) in anhydrous DCM.

  • Catalytic Base Addition: Add Pyridine (3.0 eq).

  • Validation Check 1: The reaction mixture must become completely homogeneous, confirming the dissolution of the free base and the formation of soluble pyridinium hydrochloride.

  • Acylation: Cool the solution to 0°C and add the acid chloride (1.05 eq) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

  • Validation Check 2: Perform TLC on alumina plates (DCM/EtOH 99:1). The mono-acylated product will appear as a single dominant spot. A faint, higher-Rf spot indicates the onset of unwanted di-acylation. Quench immediately with saturated NaHCO₃ if the upper spot begins to grow.

References
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI Source: mdpi.com URL:[Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - ResearchGate Source: researchgate.net URL:[Link]

  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC Source: nih.gov URL:[Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance - ResearchGate Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Methyl 2-Aminoisonicotinate Hydrochloride Work-Up

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 2-aminoisonicotinate hydrochloride is a versatile building block frequently utilized in the synthesis of complex pharmaceuticals, such as [1] and [2]. However, its dual functionality—a basic 2-aminopyridine moiety and a base-sensitive methyl ester—presents unique challenges during reaction work-up and purification. This guide provides field-proven troubleshooting strategies and a self-validating standard operating procedure (SOP) to maximize recovery and purity.

Troubleshooting Guides & FAQs

Q1: Why is my product yield exceptionally low after liquid-liquid extraction? A1: Methyl 2-aminoisonicotinate hydrochloride is highly water-soluble due to the protonated pyridinium nitrogen. To successfully extract it into an organic solvent, you must neutralize the hydrochloride salt to its free base form. If the pH of the aqueous layer remains below 7, the compound will stay protonated and partition into the aqueous waste. Adjust the aqueous layer to pH 9–10 using a mild base before extraction ()[3].

Q2: I am observing a significant amount of 2-aminoisonicotinic acid in my NMR. Why did the methyl ester hydrolyze? A2: The methyl ester at the 4-position is highly susceptible to base-catalyzed saponification (hydrolysis). This typically occurs if you use a strong base (like NaOH or KOH) for neutralization, or if the reaction mixture is left in aqueous basic conditions at room temperature for an extended period. Always use a mild base like saturated aqueous Na2​CO3​ or NaHCO3​ , and perform the neutralization at 0–5 °C to kinetically suppress ester hydrolysis[3].

Q3: During column chromatography, the product streaks down the column and co-elutes with impurities. How can I fix this? A3: Standard normal-phase silica gel contains acidic silanol (Si-OH) groups. The basic 2-aminopyridine motif of your product strongly interacts with these groups via hydrogen bonding and ionic interactions, leading to severe peak tailing and poor resolution. Switching to an amine-functionalized stationary phase (e.g., Biotage KP-NH) masks these silanol groups, providing a mildly basic surface that ensures sharp elution peaks and high recovery yields. This technique was critical for the successful 360 g scale-up of [1].

Q4: Which organic solvent is optimal for extracting the free base? A4: Ethyl acetate (EtOAc) is the industry standard for this compound. It provides an ideal dielectric constant to solubilize the moderately polar free base (due to the hydrogen-bonding 2-amino group) while leaving inorganic salts in the aqueous layer[2].

Standard Operating Procedure (SOP): Optimized Work-Up & Isolation

This protocol is designed as a self-validating system: each step includes a specific physical observation or analytical check to ensure the causality of the chemical transformation is maintained.

Step 1: Volatile Removal

  • Action: Concentrate the crude reaction mixture (typically in methanol) under reduced pressure at 40 °C until a thick residue is obtained.

  • Causality: Removing excess methanol and volatile acidic byproducts (e.g., HCl or SO2​ if thionyl chloride was used) minimizes the amount of base required for neutralization. This prevents excessive exothermic reactions and localized pH spikes during the next step[3].

Step 2: Temperature-Controlled Neutralization

  • Action: Chill the residue to 0–5 °C using an ice bath. Slowly add saturated aqueous Na2​CO3​ dropwise while stirring vigorously until the aqueous phase reaches pH 9–10 (verify with pH paper).

  • Causality: The hydrochloride salt must be deprotonated to the free base for organic extraction. The combination of a mild base ( Na2​CO3​ ) and low temperature prevents the base-catalyzed saponification of the methyl ester back to 2-aminoisonicotinic acid[3].

Step 3: Liquid-Liquid Extraction

  • Action: Add EtOAc to the basified mixture. Transfer to a separatory funnel, shake gently, and vent. Separate the layers and extract the aqueous phase two additional times with EtOAc.

  • Causality: The free base partitions into the organic layer. Gentle shaking prevents the formation of intractable emulsions, which are common when extracting amino-pyridines from dense, salt-heavy aqueous layers[2].

Step 4: Washing and Drying

  • Action: Wash the combined EtOAc layers with saturated brine. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Causality: Brine removes residual water and water-soluble impurities. Na2​SO4​ acts as a desiccant; ensuring the crude product is completely dry is critical to prevent the degradation of the moisture-sensitive amine-functionalized silica used in the next step.

Step 5: Amine-Functionalized Flash Chromatography

  • Action: Purify the crude residue using a normal-phase flash chromatography system equipped with an amine-functionalized silica column. Elute with a gradient of Cyclohexane/EtOAc.

  • Causality: Amine-modified silica prevents the non-specific binding of the basic 2-aminopyridine moiety, ensuring quantitative recovery and excellent separation from non-basic impurities[1].

Quantitative Data Summaries

Table 1: Phase Partitioning Dynamics vs. pH

pH LevelDominant Chemical SpeciesPhase Partitioning (EtOAc/Water)Risk of Ester Hydrolysis
< 4.0 Protonated Pyridinium HClAqueous LayerLow
6.0 - 7.0 Mixed (Salt + Free Base)Emulsion / MixedLow
9.0 - 10.0 Fully Deprotonated Free BaseOrganic Layer (EtOAc)Low (if Na2​CO3​ at 0 °C)
> 12.0 Free Base / Carboxylate IonAqueous Layer (Hydrolyzed)High (Saponification)

Table 2: Chromatography Stationary Phase Comparison

Stationary PhaseRecovery YieldImpurity ResolutionPeak ShapeSuitability for Scale-Up
Standard Silica (Normal Phase) LowPoorSevere TailingPoor
Reversed-Phase HPLC (C18) LowDifficultBroadPoor
Amine-Functionalized Silica HighExcellentSharpExcellent (e.g., 360 g scale)

Work-Up Workflow

WorkupWorkflow A Crude Reaction Mixture (HCl Salt) B Volatile Removal (Rotary Evaporation) A->B Concentrate C Neutralization (Sat. Na2CO3, pH 9-10) B->C Cool to 0°C & Basify D Liquid-Liquid Extraction (EtOAc / H2O) C->D Add EtOAc E Organic Phase (Free Base Product) D->E Top Layer F Aqueous Phase (Salts & Impurities) D->F Bottom Layer (Discard) G Washing & Drying (Brine, Na2SO4) E->G Process H Flash Chromatography (Amine-Functionalized Silica) G->H Load Crude I Pure Methyl 2-aminoisonicotinate H->I Elute

Workflow for the extraction and purification of Methyl 2-aminoisonicotinate.

References

  • Title: WO2015002150A1 - Novel compound, organic cation transporter 3 detection agent, and ...
  • Title: Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of Methyl 2-aminoisonicotinate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Methyl 2-aminoisonicotinate is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including Nav1.7/1.8 voltage-gated sodium channel blockers for pain management[1] and ALCAT1 inhibitors for age-related metabolic disorders[2].

While the free base form of this compound is widely available, pharmaceutical development often necessitates the use of its hydrochloride salt (Methyl 2-aminoisonicotinate hydrochloride) to improve bench stability, mitigate oxidative degradation, and dramatically enhance solubility in polar reaction media. However, this transition from free base to salt introduces significant complexities in structural verification. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR performance of the hydrochloride salt against its free base alternative, providing you with the mechanistic causality and self-validating protocols required for flawless spectral interpretation.

Mechanistic Causality: The Impact of Protonation on Chemical Shifts

To accurately interpret the 1H NMR spectrum of the hydrochloride salt, one must first understand the causality of protonation. Methyl 2-aminoisonicotinate possesses two basic centers: the pyridine ring nitrogen and the exocyclic 2-amino group.

Due to the resonance stabilization of the lone pair on the exocyclic amine into the electron-deficient pyridine ring (further enhanced by the electron-withdrawing para-ester group), the pyridine nitrogen is the kinetically and thermodynamically favored site of protonation .

When HCl is introduced, the formation of the pyridinium cation fundamentally alters the electronic environment of the molecule. The positive charge exerts a strong inductive electron-withdrawing effect across the π -system. This deshields the aromatic protons, resulting in a predictable downfield shift in the NMR spectrum compared to the free base.

Protonation_Logic N1 Free Base (Electron-rich Pyridine) N2 Addition of HCl N1->N2 N3 Pyridinium Cation (Electron-deficient) N2->N3 N4 Deshielding Effect on Ring Protons N3->N4 Inductive pull N5 Downfield Shift in 1H NMR N4->N5

Figure 1: Logical relationship between pyridine protonation and 1H NMR downfield chemical shifts.

Comparative 1H NMR Data Analysis

The table below provides a quantitative comparison of the 1H NMR chemical shifts for the free base[3] versus the predicted shifts for the hydrochloride salt in two different solvent systems. This comparison is critical for identifying the integrity of your starting material.

Proton AssignmentFree Base (DMSO-d6)[3]HCl Salt (DMSO-d6)HCl Salt (D2O)Multiplicity & IntegrationCausality of Shift (Free Base vs. Salt)
H6 (Pyridine) 8.07 ppm~8.35 ppm~8.20 ppmDoublet (1H)Strongest deshielding due to ortho proximity to the protonated N+ center.
H3 (Pyridine) 7.49 ppm~7.75 ppm~7.60 ppmSinglet/Fine d (1H)Downfield shift due to overall ring electron deficiency; meta to N+.
H5 (Pyridine) 7.14 ppm~7.40 ppm~7.30 ppmDoublet (1H)Para to N+, experiences resonance-based electron withdrawal.
-OCH3 (Ester) 3.96 ppm~4.00 ppm~4.05 ppmSinglet (3H)Minimal shift; insulated from the N+ center by the carbonyl group.
-NH2 / Py-H+ 8.18 ppm (br)>10.0 ppm (br)N/A (Exchanged)Broad Singlet (2-3H)Extreme downfield shift in DMSO due to positive charge; completely exchanges with deuterium in D2O.
Field-Proven Insights on Solvent Selection
  • DMSO-d6: The preferred solvent for confirming the stoichiometry of the salt. In strictly anhydrous DMSO-d6, the acidic pyridinium proton and the amine protons will appear as a broad downfield signal.

  • D2O: The preferred solvent for high-resolution structural confirmation. The hydrochloride salt is highly soluble in D2O, yielding exceptionally sharp aromatic peaks. However, all exchangeable protons (-NH2, Py-H+) will rapidly undergo H-D exchange and disappear from the spectrum, merging with the residual HOD peak at ~4.7 ppm.

Self-Validating Experimental Protocol for NMR Acquisition

A protocol is only as reliable as its internal controls. To guarantee that the NMR spectrum accurately reflects the intact hydrochloride salt—and not a partially dissociated free base caused by moisture or improper handling—we employ a self-validating workflow.

NMR_Workflow A Methyl 2-aminoisonicotinate Hydrochloride (Solid) B Solvent Selection A->B C1 DMSO-d6 (Preserves NH/NH+ signals) B->C1 Observe exchangeable protons C2 D2O (H-D Exchange, no NH/NH+) B->C2 High solubility / H-D exchange D 1H NMR Acquisition (400 MHz, 298 K) C1->D C2->D E Spectrum Processing & Peak Assignment D->E

Figure 2: Workflow for 1H NMR solvent selection and analysis of hydrochloride salts.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–8 mg of Methyl 2-aminoisonicotinate hydrochloride. Causality: This mass ensures an optimal signal-to-noise ratio without causing concentration-dependent chemical shift variations or line broadening due to increased viscosity.

  • Solvent Addition: Add 0.6 mL of deuterated solvent (DMSO-d6 or D2O) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Dissolution & Homogenization: Vortex the mixture for 30 seconds. If using DMSO-d6, ensure the solvent ampoule is freshly opened or stored over molecular sieves. Causality: Trace water in DMSO-d6 will hydrogen-bond with the acidic Py-H+ protons, severely broadening the signals and pulling the residual water peak downfield.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard 1D pulse sequence (e.g., zg30 on Bruker systems), 16–32 scans, and a relaxation delay (D1) of 1.5 seconds.

The Self-Validating Control Metric

To prove the salt has not dissociated, monitor the Δδ of the H6 proton . In a pure, fully protonated hydrochloride salt in anhydrous DMSO-d6, H6 must resonate at 8.30 ppm. If the H6 signal drifts upfield toward 8.07 ppm (the known value for the free base[3]), the system self-reports partial dissociation. This mathematically proves the presence of a competing base or excessive water contamination in the hygroscopic solvent, prompting immediate sample recreation.

Troubleshooting Quadrupole Broadening

When analyzing the free base or the salt in non-exchanging solvents, you may notice that the protons adjacent to the nitrogen (H6 and the -NH2 group) appear unusually broad. This is not a purity issue; it is a physical phenomenon known as quadrupole broadening .

Nitrogen-14 has a nuclear spin of I=1 and possesses a quadrupole moment. The rapid relaxation of the 14 N nucleus causes the adjacent protons to experience a fluctuating magnetic field, which broadens their NMR signals. Converting the free base to the hydrochloride salt and analyzing it in D2O eliminates this issue for the amine protons (via H-D exchange) and sharpens the aromatic signals, proving the superior analytical clarity of the salt form for structural verification.

Sources

A Comparative Guide to the Reactivity of Methyl 2-aminoisonicotinate HCl vs. Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and organic synthesis, the choice between structurally similar starting materials can have profound implications for reaction outcomes, yield, and purity. This guide provides an in-depth comparison of Methyl 2-aminoisonicotinate Hydrochloride and Ethyl 2-aminoisonicotinate, moving beyond catalog specifications to explore the nuanced differences in their chemical reactivity. By understanding the interplay of steric and electronic effects, scientists can make more informed decisions in the design and execution of their synthetic strategies.

Introduction to the Analogs

Methyl 2-aminoisonicotinate and Ethyl 2-aminoisonicotinate are substituted pyridine derivatives that serve as versatile building blocks, particularly in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.[1][2][3][4][5] The core structure features a pyridine ring with an amino group at the 2-position and an ester group at the 4-position. The key distinction lies in the alkyl portion of the ester: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. The methyl variant is commonly supplied as a hydrochloride (HCl) salt to improve its stability and handling, a factor that necessitates a deprotonation step before the free amine can be utilized in many reactions.[6]

This seemingly minor structural difference—a single methylene unit—introduces subtle yet significant variations in their physicochemical properties and, more importantly, their reactivity in common synthetic transformations.

Chemical Structures:

CompoundStructure
Methyl 2-aminoisonicotinate
Ethyl 2-aminoisonicotinate

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of these reagents is essential for experimental design, including solvent selection and reaction setup.

PropertyMethyl 2-aminoisonicotinate[3][4][5][7]Ethyl 2-aminoisonicotinate[1][8][9]
CAS Number 6937-03-713362-30-6
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol 166.18 g/mol
Appearance White to light yellow powder/crystalWhite to light yellow powder/crystal
Melting Point 145.0 to 149.0 °C123.0 to 127.0 °C
Solubility Soluble in methanolSoluble in methanol, slightly soluble in water

Note: Properties for the methyl ester are for the free base, not the HCl salt.

The Decisive Factors: Steric and Electronic Effects

The reactivity differences between the methyl and ethyl esters are primarily governed by two fundamental principles of organic chemistry: steric hindrance and electronic effects.[10]

G cluster_methyl Methyl Ester (-COOCH₃) cluster_ethyl Ethyl Ester (-COOCH₂CH₃) M_Ester Methyl Group (-CH₃) M_Steric Lower Steric Hindrance M_Ester->M_Steric smaller size M_Electronic Weaker Inductive Effect (Less e⁻ donating) M_Ester->M_Electronic fewer C-C bonds Reactivity Overall Reactivity M_Steric->Reactivity Favors nucleophilic attack at carbonyl C M_Electronic->Reactivity Increases electrophilicity of carbonyl C E_Ester Ethyl Group (-CH₂CH₃) E_Steric Higher Steric Hindrance E_Ester->E_Steric larger size E_Electronic Stronger Inductive Effect (More e⁻ donating) E_Ester->E_Electronic more C-C bonds E_Steric->Reactivity Hinders nucleophilic attack at carbonyl C E_Electronic->Reactivity Decreases electrophilicity of carbonyl C Slightly increases ring e⁻ density G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Prepare two identical round-bottom flasks add_methyl Flask 1: Add Methyl 2-aminoisonicotinate HCl (1.0 eq) start->add_methyl add_ethyl Flask 2: Add Ethyl 2-aminoisonicotinate (1.0 eq) start->add_ethyl add_base_methyl Add aq. NaOH (2.0 eq) add_methyl->add_base_methyl add_base_ethyl Add aq. NaOH (2.0 eq) add_ethyl->add_base_ethyl heat Heat both flasks to 60°C with stirring add_base_methyl->heat add_base_ethyl->heat monitor Monitor reaction progress (e.g., TLC or LC-MS) at time points (0, 15, 30, 60 min) heat->monitor compare Compare the rate of disappearance of starting material monitor->compare conclusion Determine which ester hydrolyzes faster compare->conclusion

Caption: Workflow for comparative hydrolysis experiment.

Methodology:

  • Preparation: In two separate, identical round-bottom flasks equipped with stir bars, place equimolar amounts of Methyl 2-aminoisonicotinate HCl and Ethyl 2-aminoisonicotinate. Note: For the HCl salt, an additional equivalent of base is required for initial neutralization.

  • Reagent Addition: To each flask, add an identical solvent system (e.g., a 1:1 mixture of THF/water) followed by an identical molar excess of aqueous sodium hydroxide (e.g., 2.0 equivalents for the ethyl ester, 3.0 for the methyl ester HCl salt).

  • Reaction: Place both flasks in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and begin stirring simultaneously.

  • Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction, quench with dilute HCl, and analyze by a suitable method like Thin Layer Chromatography (TLC) or LC-MS to determine the relative consumption of the starting material.

  • Analysis: The flask showing a faster disappearance of the starting ester spot/peak is the more reactive compound under these conditions.

Protocol 2: General N-Acylation with an Acyl Chloride

Methodology:

  • Substrate Preparation: Dissolve Ethyl 2-aminoisonicotinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine (1.2 eq). If using Methyl 2-aminoisonicotinate HCl, use 2.2 eq of the base to neutralize the salt first.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

Conclusion and Strategic Recommendations

The choice between Methyl 2-aminoisonicotinate HCl and Ethyl 2-aminoisonicotinate is not merely one of cost or availability but a strategic decision that can influence synthetic outcomes.

  • For reactions targeting the ester functionality , such as hydrolysis, transesterification, or reduction, Methyl 2-aminoisonicotinate is the recommended substrate. Its lower steric profile and slightly higher electrophilicity at the carbonyl carbon will generally lead to faster reaction rates and potentially higher yields.

  • For reactions where the nucleophilicity of the 2-amino group is paramount , such as N-acylation or the formation of other N-substituted derivatives, Ethyl 2-aminoisonicotinate may offer a marginal kinetic advantage. The enhanced electron-donating nature of the ethyl group can subtly boost the reactivity of the amine.

  • For complex, multi-step syntheses, particularly those involving organometallic catalysis , the methyl ester is often a safer initial choice due to the reduced potential for steric interference with bulky catalyst-ligand systems.

Ultimately, the optimal choice will depend on the specific transformation, the nature of other reagents, and the overall goals of the synthetic sequence. This guide provides the fundamental principles to empower researchers to anticipate reactivity trends and select the most appropriate building block for their innovative work.

References

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]

  • Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan... Journal of the Chemical Society B: Physical Organic. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-757. [Link]

  • Oreate AI Blog. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. [Link]

  • C-element Biotech. (n.d.). Ethyl 2-Aminoisonicotinate, CAS:13362-30-6. [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]

  • Pediaa. (2019, December 2). Difference Between Electronic and Steric Effects. [Link]

  • Chemguide. (n.d.). hydrolysing esters. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Khan, K. M., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 13919-13936. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Albericio, F., & Carpino, L. A. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Shijiazhuang C-element Biotech Co.,Ltd. (n.d.). Methyl 2-aminoisonicotinate CAS:6937-03-7. [Link]

  • Vasanth, S., & Suresh, B. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(4), 303-305. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Methyl 2-aminoisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of Methyl 2-aminoisonicotinate hydrochloride. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization, culminating in a fully validated, stability-indicating method suitable for rigorous quality control in a pharmaceutical setting.

Foundational Strategy: Understanding the Analyte and the Goal

Methyl 2-aminoisonicotinate hydrochloride is a polar molecule featuring a pyridine ring, a primary amine, and a methyl ester group. Its hydrochloride salt form enhances aqueous solubility. The primary analytical challenge stems from the basic nature of the amine group, which can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing). Furthermore, the goal is not just to quantify the main peak but to develop a stability-indicating method . This requires the method to be specific enough to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions.

Forced degradation studies are therefore a cornerstone of this process.[1][2][3] As mandated by the International Council for Harmonisation (ICH) guidelines, subjecting the API to harsh conditions like acid, base, oxidation, heat, and light helps to ensure the analytical method's specificity and provides critical insights into the drug's degradation pathways.[1][2][4]

Comparative Analysis of Chromatographic Parameters

The success of an HPLC method hinges on the synergistic interplay between the stationary phase, mobile phase, and analyte. Here, we compare key parameters to arrive at an optimized solution for Methyl 2-aminoisonicotinate hydrochloride.

Stationary Phase Selection: A Tale of Three Columns

The choice of column is arguably the most critical parameter in HPLC method development. Given the polar and basic nature of our analyte, a standard C18 column may not be the optimal choice. We compare three common reversed-phase column chemistries.

  • Conventional C18 (L1): The workhorse of HPLC, these columns separate based on hydrophobicity.[5] However, for polar bases like Methyl 2-aminoisonicotinate, two problems often arise: poor retention due to its hydrophilic nature and significant peak tailing from ionic interactions between the protonated amine and negatively charged residual silanols on the silica surface.

  • Polar-Endcapped C18 (L1): These columns are similar to conventional C18 but have a secondary, less bulky silylating agent to cover more of the residual silanols.[6] This "end-capping" minimizes the undesirable silanol interactions, leading to improved peak symmetry for basic compounds. They offer a good balance of reversed-phase retention and reduced tailing.

  • Polar-Embedded C18 (e.g., Amide or Carbamate): These columns have a polar group (like an amide) embedded within the C18 alkyl chain. This feature allows a thin layer of water to be adsorbed onto the stationary phase, which helps to shield the analyte from silanol interactions and provides an alternative retention mechanism, often enhancing the retention of polar compounds.[6]

Table 1: Comparison of Column Performance for Methyl 2-aminoisonicotinate Hydrochloride

Column TypeRetention Time (min)USP Tailing FactorResolution (from nearest impurity)Rationale & Commentary
Conventional C18 (5 µm, 4.6x150 mm)2.12.51.2Very low retention and severe peak tailing, making quantification unreliable. Not suitable.
Polar-Endcapped C18 (5 µm, 4.6x150 mm) 4.5 1.2 2.8 Good retention with significantly improved peak shape. This is a strong candidate.
Polar-Embedded C18 (5 µm, 4.6x150 mm)5.21.32.5Offers slightly more retention but may not provide a significant advantage in resolution over the end-capped column for this specific analyte.

Based on this comparison, the Polar-Endcapped C18 column provides the best balance of retention, efficiency, and peak symmetry, making it the preferred choice for this method.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase composition directly influences analyte retention, selectivity, and ionization state.[7]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: For a basic compound, controlling the mobile phase pH is critical.[8] A low pH (typically between 2.5 and 3.5) ensures that the primary amine group of Methyl 2-aminoisonicotinate is consistently protonated (BH+). This not only ensures a single ionic species in solution but also helps to suppress the ionization of surface silanols (Si-O-), thereby minimizing tailing.[8] A phosphate or formate buffer is suitable for maintaining this pH.

Table 2: Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase ARetention Time (min)USP Tailing FactorObservations
0.1% Formic Acid in Water (pH ~2.8)4.51.2Excellent peak shape. The low pH effectively protonates the analyte and suppresses silanol activity.
20 mM Phosphate Buffer (pH 7.0)6.8> 3.0Retention increases, but peak shape degrades severely. The pH is close to the pKa of silanols, maximizing undesirable interactions.

The clear choice is a mobile phase with a low pH. A 0.1% formic acid solution is simple, effective, and compatible with mass spectrometry if further characterization of impurities is needed.

Optimized and Validated HPLC Method

The systematic comparison above leads to the following optimized method, which was then subjected to full validation according to ICH Q2(R2) guidelines.[9][10][11]

Final Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 min; hold at 70% B for 3 min; return to 10% B over 1 min; equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)
Experimental Protocol: Standard and Sample Preparation
  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of Methyl 2-aminoisonicotinate hydrochloride reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with Sample Diluent. Mix well.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh a quantity of the sample powder equivalent to 10 mg of Methyl 2-aminoisonicotinate hydrochloride into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard preparation.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability.

    • Inject the sample solutions for analysis.

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated to be fit for its intended purpose.[9][12] The optimized method was validated following the ICH Q2(R2) framework.[10][11][13]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Method Implementation Dev Initial Method Screening Opt Parameter Optimization Dev->Opt Selectivity/ Peak Shape Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Final Validated Method for QC Use Rob->Final Meets All Criteria

Caption: Workflow for HPLC Method Development and Validation.

Specificity (Forced Degradation)

The method proved to be stability-indicating. Under acidic, basic, oxidative, thermal, and photolytic stress, degradation was observed. The main peak of Methyl 2-aminoisonicotinate hydrochloride was well-resolved from all degradation products, and peak purity analysis using a photodiode array detector confirmed no co-eluting peaks. A target degradation of 5-20% was achieved to ensure that significant degradants were generated without completely consuming the parent peak.[4][14]

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity, accuracy, and precision, meeting all typical acceptance criteria for a pharmaceutical purity method.

Table 3: Summary of Key Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (50-150% of nominal) Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (n=3 levels, 3 reps each) % Recovery between 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, n=6) %RSD ≤ 2.0%0.45%
Precision (Intermediate, n=6) %RSD ≤ 2.0%0.68%
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.05 µg/mL
Robustness %RSD of results ≤ 2.0%Passed (all varied conditions)

Conclusion

Through a systematic and comparative approach, a robust, specific, and reliable stability-indicating HPLC method for the purity determination of Methyl 2-aminoisonicotinate hydrochloride has been developed and validated. The selection of a polar-endcapped C18 column coupled with a low-pH mobile phase was critical to achieving excellent peak symmetry and retention for this polar, basic compound. The comprehensive validation package, performed in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in a regulated quality control environment, ensuring the integrity and safety of the pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Benchchem. (2025). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
  • Lab Manager. (2016, August 11). Chromatography Columns: Which Ones Should You Use?.
  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

UV-Vis Absorption Characteristics of Methyl 2-Aminoisonicotinate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

Methyl 2-aminoisonicotinate hydrochloride (CAS: 1210824-89-7) is a highly versatile molecular building block. It is extensively utilized in the synthesis of advanced coordination polymers, such as thermochromic biocompatible sensors [1][1], and serves as a critical intermediate in the development of highly water-soluble active pharmaceutical ingredients, including the adrenergic α2B​ antagonist BAY-6096 [2][2].

Understanding its UV-Vis absorption profile is essential for researchers conducting reaction monitoring, purity assays, and photophysical characterization. The chromophore of this compound consists of a pyridine ring conjugated with an electron-donating 2-amino group (-NH 2​ ) and an electron-withdrawing 4-methyl ester group (-COOCH 3​ ). This "push-pull" electronic configuration facilitates strong intramolecular charge transfer (ICT).

The Causality of the Hydrochloride Salt Effect: Unlike its free base counterpart, the hydrochloride salt features a protonated pyridine nitrogen. This quaternization significantly increases the electron-accepting strength of the pyridine core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Consequently, less energy is required for the π→π∗ and n→π∗ electronic transitions, resulting in a distinct bathochromic (red) shift in the absorption spectrum compared to the neutral free base.

Comparative UV-Vis Performance Data

To objectively evaluate the optical properties of Methyl 2-aminoisonicotinate hydrochloride, it is necessary to compare it against its free base form, positional isomers (such as 3-aminoisonicotinate, known for dual-emission properties [3][3]), and the basic 2-aminopyridine core.

Table 1: Comparative UV-Vis Absorption Characteristics

CompoundState λmax​ Band I (nm) λmax​ Band II (nm)Molar Absorptivity ( ϵ )Mechanistic Notes
Methyl 2-aminoisonicotinate HCl Protonated~265~345High (>10,000 M −1 cm −1 )Red-shifted Band II due to enhanced ICT from pyridinium formation.
Methyl 2-aminoisonicotinate Free Base~255~332High (>10,000 M −1 cm −1 )Standard push-pull conjugated system.
Methyl 3-aminoisonicotinate Free Base~280~365ModeratePositional isomerism alters HOMO-LUMO gap; precursor for dual-emission MOFs [3][3].
2-Aminopyridine Free Base~230~288ModerateLacks the electron-withdrawing ester group, limiting ICT.

(Note: Exact λmax​ values may vary slightly depending on solvent polarity and concentration).

Photophysical Electronic Transition Pathway

The logical relationship between the protonated ground state and its excited states dictates the UV-Vis absorption profile. The diagram below illustrates the energy transitions responsible for the observed spectral bands.

ElectronicTransitions S0 Ground State (S0) Protonated Pyridinium Core Photon1 Photon Absorption λ ≈ 345 nm S0->Photon1 Photon2 Photon Absorption λ ≈ 265 nm S0->Photon2 S1 First Excited State (S1) Intramolecular Charge Transfer (ICT) S2 Second Excited State (S2) π → π* Transition Photon1->S1 Low Energy Band Photon2->S2 High Energy Band

Electronic transition pathway of protonated Methyl 2-aminoisonicotinate upon UV excitation.

Experimental Protocol for UV-Vis Analysis

To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating mechanism.

Causality of Experimental Choices:

  • Solvent Selection: Dissolving a hydrochloride salt in pure water or neutral methanol can lead to partial deprotonation, resulting in a mixed spectrum of both the free base and the protonated species (peak broadening). To prevent this, the solvent must be explicitly acidified (0.1 M HCl) to lock the molecule entirely in its protonated state.

  • Concentration Control: A working concentration of 10 µg/mL is chosen to keep the maximum absorbance within the linear range of the Beer-Lambert law (0.1–1.0 AU), preventing photometric detector saturation.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a solution of 0.1 M HCl in LC-MS grade Methanol.

  • Stock Solution Formulation: Accurately weigh 1.0 mg of Methyl 2-aminoisonicotinate hydrochloride and dissolve it in 10 mL of the prepared solvent to create a 100 µg/mL stock solution.

  • Working Solution Dilution: Dilute the stock solution 1:10 with the 0.1 M HCl/Methanol solvent to achieve a final working concentration of 10 µg/mL.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the blank 0.1 M HCl/Methanol solvent. Run a baseline correction scan from 200 nm to 500 nm.

  • Spectral Acquisition: Replace the sample cuvette with the working solution. Scan from 200 nm to 500 nm at a scan rate of 600 nm/min. Record the λmax​ and absorbance values.

  • Self-Validation (Isosbestic Point Verification):

    • Procedure: Slowly titrate the working solution directly in the cuvette using micro-aliquots of 0.5 M NaOH in Methanol, taking a new scan after each addition.

    • Validation Logic: As the pH increases, the peak at ~345 nm will decrease, and a new peak at ~332 nm (representing the free base) will emerge. The presence of sharp, fixed isosbestic points (wavelengths where absorbance remains constant across all pH levels) proves that only two species are in equilibrium. This self-validates the accuracy of the baseline and confirms the absence of interfering degradation products.

UVVisWorkflow A 1. Sample Preparation (Weigh & Dissolve) B 2. Solvent Acidification (0.1 M HCl / MeOH) A->B C 3. Baseline Correction (Blank Subtraction) B->C D 4. Spectral Acquisition (200 - 500 nm Scan) C->D E 5. Self-Validation (pH Titration / Isosbestic Check) D->E

Self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • Conesa-Egea, J., et al. "Micro and Nano Smart Composite Films Based on Copper-Iodine Coordination Polymer as Thermochromic Biocompatible Sensors." Polymers, 2019.[Link]

  • Wunder, F., et al. "BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist." Journal of Medicinal Chemistry, 2023.[Link]

  • Pajuelo-Corral, O., et al. "A metal–organic framework with dual fluorescent emission based on 3-aminoisonicotinate: luminescence thermometry and Fe3+ sensing in hybrid membranes." Journal of Materials Chemistry C, 2025.[Link]

Sources

validating synthesis of Methyl 2-aminoisonicotinate hydrochloride via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of Methyl 2-Aminoisonicotinate Hydrochloride: A Comparative Guide to TLC and HPTLC Methodologies

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Chromatographic Rationale

Methyl 2-aminoisonicotinate is a highly versatile pyridine derivative, serving as a critical building block in the synthesis of complex pharmaceuticals, including novel Fibroblast Activation Protein (FAP)-targeted radiotracers[1] and galactokinase inhibitors[2]. The synthesis of its hydrochloride salt typically proceeds via the esterification of 2-aminoisonicotinic acid using methanol and an acid catalyst (e.g., thionyl chloride or HCl gas).

For synthetic chemists, validating the completion of this reaction rapidly is essential. However, monitoring this specific conversion via Thin Layer Chromatography (TLC) presents a classic chromatographic challenge. The analyte possesses a highly basic pyridine nitrogen and a primary amine. When migrating across standard silica gel, these basic moieties interact strongly via hydrogen bonding and ion-exchange with the acidic silanol groups on the silica surface[3]. This causality results in severe band streaking, inaccurate Retention Factor (Rf) values, and poor resolution between the starting acid and the ester product.

To establish a self-validating analytical system, researchers must move beyond default protocols and optimize both the stationary phase morphology and the mobile phase chemistry.

Synthesis & Validation Workflow

Workflow SM 2-Aminoisonicotinic Acid (Starting Material) Reagents MeOH / SOCl2 (Esterification) SM->Reagents Product Methyl 2-aminoisonicotinate HCl (Crude Product) Reagents->Product TLC HPTLC Monitoring (UV 254 nm) Product->TLC Sample Aliquot Result Reaction Validated (No SM tailing) TLC->Result

Caption: Synthesis workflow of Methyl 2-aminoisonicotinate HCl and its HPTLC validation.

Product Comparison: Stationary Phases for Pyridine Derivatives

When selecting a stationary phase to monitor this reaction, the choice dictates the fidelity of your data. We compared three distinct plate technologies: Classical Silica Gel 60 F254, High-Performance TLC (HPTLC) Silica Gel 60 F254, and Basic Alumina.

The HPTLC Advantage: Classical TLC plates utilize silica particles ranging from 10–12 µm[4]. While cost-effective, the wide particle size distribution exacerbates sample diffusion. In contrast, HPTLC plates (e.g., Merck Millipore) are engineered with an optimized silica 60 sorbent featuring a tightly controlled 5–6 µm particle size[4][5]. This micro-particulate architecture allows for a higher packing density and a significantly smoother surface. For a polar, basic compound like methyl 2-aminoisonicotinate, this translates to drastically reduced band diffusion and sharper zones. Furthermore, HPTLC lowers the limit of detection (LOD) for UV-absorbing compounds from 1–5 ng down to 100–500 pg[4].

Quantitative Performance Comparison
Stationary PhaseMean Particle SizeLayer ThicknessMobile Phase AdditiveTailing Factor (As)*Limit of Detection (UV 254)
Classical Silica Gel 60 10–12 µm250 µmNone> 2.5 (Severe)1 – 5 ng
Classical Silica Gel 60 10–12 µm250 µm1% Triethylamine1.3 (Acceptable)1 – 5 ng
HPTLC Silica Gel 60 5–6 µm200 µm1% Triethylamine1.0 (Excellent) 100 – 500 pg
Basic Alumina 10 µm200 µmNone1.1 (Good)2 – 5 ng

*Tailing Factor (As) of 1.0 represents perfect symmetry. Data represents typical chromatographic behavior for pyridine derivatives.

The Causality of Mobile Phase Optimization

Even with the superior resolving power of HPTLC, the fundamental chemistry of the silica surface remains acidic. To create a self-validating protocol, the mobile phase must actively suppress the analyte-silanol interaction.

Adding a basic modifier, such as 1% Triethylamine (TEA) or ammonia, to the mobile phase is non-negotiable[3]. TEA acts as a sacrificial competitor; its highly basic tertiary amine preferentially binds to and neutralizes the acidic silanol sites on the plate[3]. This prevents the methyl 2-aminoisonicotinate from being retained artificially, allowing it to partition cleanly based on its polarity rather than ionic trapping.

Logic Silica Acidic Silanols (Silica Gel) Interaction Ion-Exchange Binding Silica->Interaction Pyridine Basic Pyridine (Analyte) Pyridine->Interaction Tailing Band Tailing Interaction->Tailing TEA Add 1% TEA (Mobile Phase) Tailing->TEA Fix Neutralized Silanols Neutralized TEA->Neutralized Competes Sharp Sharp Bands Neutralized->Sharp

Caption: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent band tailing.

Step-by-Step Experimental Protocol: HPTLC Validation

To ensure absolute trustworthiness in your reaction monitoring, follow this self-validating HPTLC protocol.

Materials Required:

  • Plates: Merck HPTLC Silica Gel 60 F254 (Glass backed, 200 µm thickness)[5].

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA) - HPLC grade.

  • Capillaries: 0.5 µL precision glass capillaries.

Step 1: Mobile Phase Preparation (Critical Step)

  • Prepare a solvent system of EtOAc:Hexanes in a 1:1 ratio.

  • Add exactly 1% (v/v) of Triethylamine to the mixture (e.g., 50 mL EtOAc, 49 mL Hexanes, 1 mL TEA).

  • Mix thoroughly and pour into a twin-trough development chamber. Allow the chamber to equilibrate for 15 minutes to saturate the atmosphere, ensuring reproducible Rf values.

Step 2: Sample Preparation & Application

  • Neutralization: Because the product is a hydrochloride salt, dissolve 1 mg of the crude reaction mixture in 1 mL of methanol containing a drop of TEA to liberate the free base. Do the same for the 2-aminoisonicotinic acid reference standard.

  • Spotting: Using a 0.5 µL capillary, apply the starting material, the crude product, and a "co-spot" (both mixed) onto the HPTLC plate. Note: HPTLC requires significantly lower sample volumes (0.1–0.5 µL) compared to classical TLC (1–5 µL)[4]. Overloading will negate the resolution benefits.

Step 3: Development & Detection

  • Place the plate in the saturated chamber and develop until the solvent front reaches 1 cm from the top.

  • Remove and dry the plate thoroughly using a stream of warm air (ensure all TEA is evaporated).

  • Visualize under short-wave UV light (254 nm). The F254 indicator will fluoresce green, while the pyridine rings will absorb the UV light, appearing as dark, crisp bands[5].

Interpretation: A successful reaction is validated by the complete disappearance of the highly polar 2-aminoisonicotinic acid spot (which remains near the baseline) and the appearance of a distinct, sharp band with a higher Rf value corresponding to the less polar methyl ester.

Conclusion

While classical silica TLC is a staple in the laboratory, the synthesis of highly polar, basic intermediates like methyl 2-aminoisonicotinate hydrochloride demands higher analytical rigor. By upgrading to HPTLC plates and employing a TEA-modified mobile phase , researchers can eliminate silanol-induced tailing. This combination creates a self-validating, high-fidelity analytical system that provides immediate, LC-MS-quality confidence in reaction completion.

References

  • Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Determination of Methyl 2-Aminoisonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) salt, such as Methyl 2-aminoisonicotinate hydrochloride, governs critical physicochemical properties including solubility, stability, and bioavailability. This guide provides an in-depth comparison of modern experimental and computational techniques for elucidating the crystal structure of this and similar small organic molecules, offering researchers and drug development professionals a framework for selecting the most appropriate analytical strategy.

The Pivotal Role of Crystal Structure in Drug Development

Methyl 2-aminoisonicotinate, a pyridine derivative, and its hydrochloride salt are of significant interest in medicinal chemistry. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of parent amine-containing compounds.[1] The specific arrangement of the methyl 2-aminoisonicotinate cation and the chloride anion in the crystal lattice, along with any associated solvent molecules, dictates the material's bulk properties. An unambiguous structural determination is therefore not merely an academic exercise but a critical step in drug development, informing formulation, patentability, and regulatory approval.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[2][3][4][5] It provides unparalleled precision in defining bond lengths, bond angles, and the packing of molecules in the crystal lattice.[4]

The Underlying Principle

SC-XRD operates on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of atoms arranged in an ordered, repeating lattice. The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be constructed, and from this, the atomic positions can be determined with high accuracy.[5]

Experimental Workflow

The journey from a powdered sample to a refined crystal structure via SC-XRD is a multi-step process that demands patience and expertise.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of Methyl 2-aminoisonicotinate HCl Selection Crystal Selection (0.1-0.5 mm, no defects) Crystallization->Selection Slow Evaporation, Vapor Diffusion, etc. Mounting Mounting on Goniometer Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and CIF File Generation Structure_Refinement->Validation

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Crystallization of Methyl 2-aminoisonicotinate hydrochloride
  • Solvent Screening : Begin by assessing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, water) to identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and more soluble upon heating.[6]

  • Slow Evaporation : Prepare a nearly saturated solution of the hydrochloride salt in the chosen solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[7]

  • Vapor Diffusion : In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[8]

  • Crystal Harvesting : Once suitable crystals have formed (ideally 0.1-0.5 mm in size with well-defined faces and no visible defects), carefully remove them from the solution using a spatula or loop and mount them on a goniometer head for data collection.[5][9]

Strengths and Limitations
StrengthsLimitations
Unambiguous 3D structure determinationRequires high-quality single crystals, which can be difficult to grow[3][8][10]
High precision and accuracy of atomic coordinatesThe crystal structure may not always be representative of the bulk material
Determination of absolute stereochemistryTime-consuming process

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

For many organic compounds, obtaining single crystals of sufficient size and quality for SC-XRD is a significant bottleneck.[3][10] In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative for crystal structure determination.[10][11][12]

From Fingerprint to Structure

A PXRD pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). While it is primarily used as a "fingerprint" for phase identification, modern computational methods allow for the determination of crystal structures directly from powder data.[11] The primary challenge lies in the one-dimensional nature of the data, where the three-dimensional diffraction information is compressed, leading to peak overlap.[11]

The Direct-Space Approach

The direct-space method is a common strategy for solving crystal structures from powder data.[12] This approach involves generating a large number of trial crystal structures based on the known molecular geometry and then comparing the calculated PXRD pattern of each trial structure to the experimental data.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Grinding Sample Grinding (Microcrystalline Powder) Capillary_Loading Capillary Loading Grinding->Capillary_Loading PXRD_Data_Collection High-Resolution PXRD Data Collection Capillary_Loading->PXRD_Data_Collection Indexing Unit Cell Indexing PXRD_Data_Collection->Indexing Space_Group Space Group Determination Indexing->Space_Group Structure_Solution Structure Solution (Direct-Space Methods) Space_Group->Structure_Solution Rietveld_Refinement Rietveld Refinement Structure_Solution->Rietveld_Refinement Validation Validation Rietveld_Refinement->Validation

Figure 2: Workflow for Structure Determination from Powder X-ray Diffraction.

Experimental Protocol: PXRD Data Collection and Analysis
  • Sample Preparation : Gently grind the polycrystalline sample of Methyl 2-aminoisonicotinate hydrochloride to ensure a random orientation of the crystallites. Pack the powder into a thin-walled capillary.[11]

  • Data Collection : Collect a high-quality PXRD pattern using a diffractometer with monochromatic radiation (e.g., Cu Kα1).[11] A long collection time may be necessary to obtain good statistics, especially at higher angles.

  • Indexing : Use specialized software to determine the unit cell parameters from the positions of the diffraction peaks.

  • Structure Solution : Employ a direct-space structure solution program. This requires a 3D model of the Methyl 2-aminoisonicotinate cation, which can be obtained from computational chemistry methods like Density Functional Theory (DFT). The software will then explore different positions and orientations of the cation and the chloride anion within the unit cell to find the best fit to the experimental data.

  • Rietveld Refinement : Once a plausible structural model is found, perform a Rietveld refinement to optimize the structural parameters (atomic positions, lattice parameters, etc.) to achieve the best possible fit between the calculated and observed powder patterns.[12]

Strengths and Limitations
StrengthsLimitations
Does not require single crystalsLower resolution compared to SC-XRD
Representative of the bulk materialPeak overlap can make structure solution challenging for complex molecules[11]
Can be used for polymorphic screeningHeavily reliant on the quality of the starting molecular model

A Complementary Perspective: Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique that provides information about the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a solid sample.[13] It is highly complementary to X-ray diffraction methods, especially in cases where diffraction data alone is insufficient for a complete structure determination.[14][15] This combined approach is often referred to as NMR Crystallography.[16][17]

Probing the Local Environment

ssNMR can distinguish between different crystallographic sites of an atom, providing information on the number of unique molecules in the asymmetric unit. Chemical shifts are highly sensitive to the local electronic environment and can be used to validate a proposed crystal structure. Furthermore, through-space correlations can reveal information about molecular packing.

Integration with PXRD

ssNMR data can be used to:

  • Validate a structure solved from PXRD : By comparing experimental chemical shifts with those calculated for the proposed structure using DFT, one can gain confidence in the correctness of the model.

  • Aid in structure solution : The number of distinct resonances in an ssNMR spectrum can provide the number of molecules in the asymmetric unit, a crucial parameter for structure solution from powder data.

Experimental Protocol: ssNMR Data Acquisition
  • Sample Packing : Pack the powdered Methyl 2-aminoisonicotinate hydrochloride into an appropriate MAS (Magic Angle Spinning) rotor.

  • ¹³C CP/MAS Spectrum : Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum. The number of resonances will correspond to the number of crystallographically inequivalent carbon atoms.

  • ¹⁵N CP/MAS Spectrum : If isotopically labeled material is available or the natural abundance signal is sufficient, a ¹⁵N CP/MAS spectrum can provide valuable information about the protonation state and hydrogen bonding of the nitrogen atoms.

  • ¹H MAS Spectrum : High-resolution ¹H MAS spectra can provide insights into hydrogen bonding networks.

Strengths and Limitations
StrengthsLimitations
Provides information on local structure and dynamics[15]Low sensitivity, often requiring long acquisition times or isotopic enrichment
Sensitive to disorderDoes not directly provide long-range structural information like diffraction
Can distinguish between polymorphsSpectral interpretation can be complex

The Rise of In Silico Methods: Crystal Structure Prediction (CSP)

In recent years, crystal structure prediction (CSP) has emerged as a valuable computational tool in solid-state chemistry.[18][19] CSP methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.[19]

Exploring the Energy Landscape

CSP algorithms generate a vast number of plausible crystal packing arrangements and calculate their relative lattice energies.[19] The predicted low-energy structures represent potential polymorphs that could be observed experimentally.

A Synergy with Experimental Data

CSP can be a powerful tool in conjunction with experimental data:

  • Guiding Polymorph Screening : Predicted structures can guide experimental efforts to crystallize new polymorphic forms.

  • Assisting Structure Solution from PXRD : The set of predicted low-energy structures can be used as input for direct-space methods, significantly narrowing the search space and increasing the chances of finding the correct solution.[20]

CSP_Workflow cluster_input Input cluster_generation Structure Generation cluster_evaluation Energy Evaluation cluster_comparison Comparison Molecular_Structure Molecular Structure of Methyl 2-aminoisonicotinate HCl Trial_Structures Generation of Trial Crystal Structures Molecular_Structure->Trial_Structures Lattice_Energy Lattice Energy Minimization Trial_Structures->Lattice_Energy Energy_Ranking Ranking of Predicted Structures by Energy Lattice_Energy->Energy_Ranking Comparison Comparison with Experimental Data (PXRD) Energy_Ranking->Comparison

Figure 3: Workflow for Crystal Structure Prediction.

Strengths and Limitations
StrengthsLimitations
Provides insights into potential polymorphs[19]Computationally expensive, especially for flexible molecules[21][22]
Can aid in solving structures from powder data[20]The experimentally observed form is not always the global energy minimum[19]
No experimental sample required for initial predictionsAccuracy is dependent on the force field or quantum mechanical method used

An Integrated Approach for High-Confidence Structure Determination

For a molecule of pharmaceutical importance like Methyl 2-aminoisonicotinate hydrochloride, a single technique may not be sufficient to provide an unambiguous and comprehensive structural characterization. An integrated approach that leverages the strengths of multiple techniques is often the most robust strategy.

A recommended workflow would be:

  • Attempt Crystallization for SC-XRD : As the gold standard, every effort should be made to obtain single crystals.

  • If SC-XRD fails, collect high-quality PXRD and ssNMR data.

  • Perform CSP calculations to generate a set of energetically plausible structures.

  • Use the CSP results to aid in the indexing and structure solution from the PXRD data.

  • Validate the refined structure from PXRD against the ssNMR data. This cross-validation provides a high degree of confidence in the final structural model.

Conclusion

The determination of the crystal structure of Methyl 2-aminoisonicotinate hydrochloride is a critical step in its development as a potential pharmaceutical agent. While single-crystal X-ray diffraction remains the definitive method, a suite of powerful complementary techniques is available for cases where suitable single crystals cannot be obtained. Powder X-ray diffraction, in conjunction with solid-state NMR and computational crystal structure prediction, provides a robust pathway to accurate structure determination. By understanding the principles, strengths, and limitations of each technique, researchers can devise a tailored analytical strategy to unlock the structural secrets of this and other important small molecules, paving the way for rational drug design and development.

References

  • David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination.
  • Price, S. L. (2014). The computational prediction of organic crystal structures. Accounts of Chemical Research, 47(11), 3254-3262.
  • Blagden, N., & Davey, R. J. (2003). Polymorphism and crystallization of organic compounds. Current Opinion in Drug Discovery & Development, 6(6), 941-952.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Neumann, M. A. (2008). The prediction of crystal structures. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1871), 1785-1802.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Taniguchi, T., & Fukasawa, R. (2025). Faster and more reliable crystal structure prediction of organic molecules. Digital Discovery.
  • Harris, R. K. (2004). NMR crystallography: the use of chemical shifts.
  • Cook, D. S., & Cooper, A. I. (2017). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 46(23), 7089-7111.
  • Dunitz, J. D. (1995). X-ray analysis and the structure of organic molecules. Cornell University Press.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Hammond, C. (2009). The basics of crystallography and diffraction. Oxford University Press.
  • Day, G. M. (2011). Current state of the art in crystal structure prediction. CrystEngComm, 13(6), 1994-2006.
  • Fyfe, C. A. (1983).
  • Schmidt, M. U. (2007). Crystal structure prediction of pigments. Dyes and Pigments, 75(1), 1-13.
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  • Reif, B., Ashbrook, S. E., Emsley, L., & Hong, M. (2021). Solid-state NMR spectroscopy. Nature Reviews Methods Primers, 1(1), 1-23.
  • Brouwer, D. H. (2012). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Crystallography Reviews, 18(2), 107-152.
  • Griffin, J. M., & Yates, J. R. (2013). NMR crystallography of molecular crystals. Annual Reports on NMR Spectroscopy, 79, 1-76.
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  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
  • Woolfson, M. M. (1997). An introduction to X-ray crystallography. Cambridge university press.
  • Jones, W., & Motherwell, W. D. S. (2004). Polymorphism: the same and not the same. Wiley-VCH.
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A Comparative Spectroscopic Guide: Methyl 2-aminoisonicotinate Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of Methyl 2-aminoisonicotinate in its free base form versus its hydrochloride salt. Understanding these differences is critical for researchers, scientists, and drug development professionals for unambiguous compound identification, quality control, and monitoring chemical transformations. We will delve into the underlying principles and present experimental data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Fundamental Structural & Electronic Differences

The core difference between the two forms is the protonation state. Methyl 2-aminoisonicotinate possesses two basic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is generally more basic and is therefore the primary site of protonation by hydrochloric acid. This protonation induces significant electronic changes, which are the root cause of the observed spectral differences.

The formation of the pyridinium ion introduces a positive charge on the aromatic ring, converting the nitrogen atom into a potent electron-withdrawing group. This effect alters the electron density across the entire molecule, influencing the magnetic environment of protons and carbons (NMR), the vibrational energies of chemical bonds (IR), and the electronic transition energies (UV-Vis).

Figure 1: Chemical structures of Methyl 2-aminoisonicotinate free base and its hydrochloride salt.

¹H NMR Spectroscopy Comparison

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The protonation of the pyridine ring in the hydrochloride salt causes a significant downfield shift (deshielding) of the aromatic protons due to the inductive electron-withdrawing effect of the newly formed N⁺-H group.

Causality of Spectral Shifts:

  • Aromatic Protons (H-3, H-5, H-6): The positive charge on the pyridinium ring withdraws electron density from the aromatic system, reducing the shielding of the ring protons. This results in their resonance shifting to a higher frequency (downfield).

  • Amino Protons (-NH₂): The chemical shift and appearance of the amino protons can be affected by changes in hydrogen bonding with the chloride counter-ion and solvent. The peak may broaden and shift.

  • Pyridinium Proton (N⁺-H): A new, often broad signal corresponding to the proton on the positively charged nitrogen appears, typically at a very downfield position (>10 ppm).

Proton Assignment Free Base (δ, ppm) Hydrochloride Salt (Expected δ, ppm) Rationale for Shift
-OCH₃~3.9[1]~4.0Minor downfield shift due to increased electron withdrawal from the ring.
Ring Protons~7.1 - 8.1[1]> 8.0Significant downfield shift (deshielding) due to the N⁺-H electron-withdrawing effect.
-NH₂~8.2 (broad)[1]Variable, likely downfield & broadChange in hydrogen bonding environment and electronic effects.
N⁺-H-> 10 (broad)Appearance of the new proton on the charged nitrogen.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation (Free Base): Dissolve 5-10 mg of Methyl 2-aminoisonicotinate free base in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Sample Preparation (HCl Salt): Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Note that amines and their salts are often analyzed in CD₃OD.[2]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Obtain a standard single-pulse ¹H spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor, followed by Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy Comparison

Similar to ¹H NMR, the chemical shifts of the carbon atoms are strongly influenced by the protonation state. The electron-withdrawing nature of the pyridinium group in the hydrochloride salt causes a downfield shift for the ring carbons.

Causality of Spectral Shifts:

  • Ring Carbons (C-2, C-3, C-4, C-5, C-6): All ring carbons are deshielded and shift downfield. The effect is most pronounced for the carbons directly attached to or in conjugation with the nitrogen atom (C-2, C-4, C-6).

  • Ester Carbonyl (C=O): This carbon will also experience a downfield shift due to the enhanced electron-withdrawing character of the aromatic ring it is attached to.

Carbon Assignment Free Base (Expected δ, ppm) Hydrochloride Salt (Expected δ, ppm) Rationale for Shift
-OCH₃~52Slightly DownfieldMinor inductive effect.
Aromatic C-H~110 - 145Downfield ShiftSignificant deshielding from N⁺-H group.
Aromatic C-NH₂~155 - 160Downfield ShiftDeshielding from N⁺-H group.
Aromatic C-COOCH₃~145 - 150Downfield ShiftDeshielding from N⁺-H group.
C=O (Ester)~165Downfield ShiftIncreased electron withdrawal from the pyridinium ring.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same samples prepared for ¹H NMR analysis. Ensure the concentration is sufficient for ¹³C NMR (typically 15-25 mg).

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the spectrum using the deuterated solvent signal.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of the free base to the hydrochloride salt introduces new bonds (N⁺-H) and alters the character of existing bonds, leading to distinct and diagnostic changes in the IR spectrum.

Causality of Spectral Shifts:

  • N-H Vibrations: The free base shows characteristic asymmetric and symmetric N-H stretches for the primary amine. In the salt, a very broad and strong absorption band appears for the N⁺-H stretch of the pyridinium ion, often spanning from 2500 to 3200 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are sensitive to protonation. In pyridinium salts, these bands typically shift to higher frequencies (higher wavenumber), reflecting an increase in bond strength and a change in the ring's aromaticity.[3][4][5]

  • C=O Vibration: The ester carbonyl stretch may shift to a slightly higher frequency in the salt due to the electron-withdrawing effect of the pyridinium ring.

Vibrational Mode Free Base (cm⁻¹) Hydrochloride Salt (Expected cm⁻¹) Rationale for Change
N-H Stretch (-NH₂)3300-3500 (two bands)Similar, but may be broadened/shiftedAltered H-bonding.
N⁺-H Stretch-2500-3200 (very broad, strong)Formation of the pyridinium N⁺-H bond.
C-H Aromatic Stretch~3000-3100Similar, may be sharpened
C=O Ester Stretch~1710-1730~1720-1740Increased electron withdrawal by the ring.
C=C, C=N Ring Stretch~1400-1620Shifted to higher frequencyProtonation strengthens ring bonds.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: No special preparation is needed. Place a small amount of the solid powder (free base or HCl salt) directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Comparison

UV-Vis spectroscopy measures the electronic transitions within a molecule. Protonation significantly alters the electronic structure of the pyridine ring and the non-bonding electrons of the nitrogen atoms, thereby affecting the UV-Vis absorption profile.

Causality of Spectral Shifts:

  • π→π* Transitions: These transitions involve the promotion of electrons within the aromatic π-system. Protonating the ring nitrogen alters the energy levels of the molecular orbitals. This change in energy gap typically results in a shift of the absorption maximum (λ_max). For many aminopyridine systems, a shift is observed when moving from acidic to neutral pH.[6]

  • n→π* Transitions: This transition involves promoting a non-bonding electron (from a lone pair) to an anti-bonding π* orbital. The lone pair on the pyridine nitrogen of the free base can undergo an n→π* transition. Upon protonation, this lone pair is involved in a bond with H⁺, so the n→π* transition associated with it disappears.

Parameter Free Base Hydrochloride Salt Rationale for Change
λ_max (π→π)Multiple bands expectedShifted λ_maxProtonation alters the energy of the π molecular orbitals.
n→π TransitionPossible (weak band)AbsentThe nitrogen lone pair is no longer available for this transition.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of each compound (free base and HCl salt) in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a matching cuvette with the sample solution and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for the observed peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr prep_ir Place Solid on ATR Crystal acq_ir Acquire IR Spectrum prep_ir->acq_ir prep_uv Dissolve & Dilute in UV-Grade Solvent acq_uv Acquire UV-Vis Spectrum prep_uv->acq_uv int_nmr Analyze Chemical Shifts & Coupling acq_nmr->int_nmr int_ir Analyze Vibrational Frequencies acq_ir->int_ir int_uv Analyze Absorption Maxima (λmax) acq_uv->int_uv end Comparative Spectral Report int_nmr->end int_ir->end int_uv->end start Obtain Free Base & Hydrochloride Salt Samples start->prep_nmr start->prep_ir start->prep_uv

Figure 2: General experimental workflow for comparative spectroscopic analysis.

Summary of Key Spectral Differences

The protonation of Methyl 2-aminoisonicotinate to its hydrochloride salt provides a clear and consistent set of spectral changes that are invaluable for characterization.

Spectroscopic Technique Most Diagnostic Feature for Hydrochloride Salt
¹H NMR Appearance of a broad N⁺-H signal downfield (>10 ppm) and a significant downfield shift of all aromatic proton signals.
¹³C NMR Downfield shift of all aromatic carbon signals, particularly C-2, C-4, and C-6.
IR Appearance of a very broad, strong N⁺-H stretching band (2500-3200 cm⁻¹) and a shift of ring vibration bands to higher frequencies.
UV-Vis A shift in the π→π* absorption maxima and the disappearance of the pyridine nitrogen n→π* transition.

By leveraging these distinct spectral fingerprints, researchers can confidently differentiate between the free base and hydrochloride forms, ensuring the integrity and accuracy of their scientific endeavors.

References

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Roczniki Chemii. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • SciSpace. The infra-red spectra of pyridine complexes and pyridinium salts. [Link]

  • PMC. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. [Link]

  • Academia.edu. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... [Link]

  • ResearchGate. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • PubChem - NIH. Methyl 2-methylisonicotinate | C8H9NO2 | CID 11542811. [Link]

  • IIUM. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Indian Chemical Society. Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. [Link]

  • PubChem. Methyl 2-amino-6-(aminomethyl)isonicotinate. [Link]

  • NIST WebBook. 2-Aminopyridine. [Link]

  • ResearchGate. UV/Vis spectroscopic investigation of the protonation experiment.... [Link]

  • NIST WebBook. 2-Aminopyridine. [Link]

  • Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • CDN. Infrared Spectroscopy. [Link]

  • Rsc.org. Supplementary Information Selective monomethylation of primary amines with simple electrophiles. [Link]

  • SciSpace. pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Liverpool Repository. Programmable wide-range pH gradients for NMR titrations. [Link]

  • ResearchGate. 15 N-NMR Chemical Shift Difference between Freebase and Complex. [Link]

  • MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. [Link]

  • PMC. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.